Mogroside IIA1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPTUAQJIALPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid glycoside belonging to the cucurbitane family of compounds. It is a natural, non-sugar sweetener isolated from the fruit of Siraitia grosvenorii (Swingle), commonly known as monk fruit or Luo Han Guo. Mogrosides are recognized for their intense sweetness without contributing caloric value, making them desirable sugar substitutes. Beyond their application in the food industry, mogrosides, including this compound, have garnered significant interest in the scientific community for their diverse biological activities, which include antioxidant, antidiabetic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological context.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₇₂O₁₄ | [2][4] |
| Molecular Weight | 801.01 g/mol | [1][4] |
| CAS Number | 88901-44-4 | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available in the reviewed literature. | |
| pKa | Data not available in the reviewed literature. | |
| Solubility | DMSO: 100 mg/mL (124.84 mM) (Requires sonication) In vivo formulations: ≥ 2.5 mg/mL in various systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [3] |
| Storage | Store at 4°C, protected from light. Stock solutions: -80°C for 6 months; -20°C for 1 month. | [3] |
Spectral Data
Mass Spectrometry
The molecular weight of this compound and related mogrosides is typically determined using high-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF).[5] This method provides an accurate mass measurement, which is essential for confirming the molecular formula of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
UV-Vis Spectroscopy
Specific UV-Vis absorption data for this compound is not detailed in the reviewed literature. As a triterpenoid glycoside lacking a significant chromophore system, it is expected to exhibit minimal absorbance in the standard UV-Vis range (200-800 nm).
Experimental Protocols
Determination of Molecular Weight (Mass Spectrometry)
-
Instrumentation: A high-resolution mass spectrometer, such as a Waters QTof Micro, equipped with an electrospray ionization (ESI) source is utilized.[5]
-
Sample Preparation: The purified this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.
-
Analysis: The sample solution is infused into the ESI source. The analysis is typically performed in negative ion mode ([M-H]⁻) to detect the deprotonated molecule.
-
Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range. The high-resolution data provides an accurate mass measurement that can be used to confirm the elemental composition and molecular formula.[5]
Structural Elucidation (NMR Spectroscopy)
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 130-150 µL of a deuterated solvent, typically methanol-d₄ (CD₃OD), and placed in an NMR tube.[5]
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or higher).[5]
-
Data Acquisition: A standard suite of experiments is performed:
-
1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify all proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the connectivity between different structural fragments and the linkage positions of the sugar units to the aglycone.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
-
Data Analysis: The spectra are referenced to the residual solvent signal.[5] The combination of these experiments allows for the complete and unambiguous assignment of the molecule's structure.[6]
Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. This physical property is a key indicator of purity.
-
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar digital device).
-
Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
-
Biological Activity and Associated Signaling Pathways
This compound is reported to possess antioxidant, antidiabetic, and anticancer activities.[1] While specific mechanistic studies for this compound are limited, research on the broader class of mogrosides has identified key signaling pathways through which they exert their effects. These activities are often linked to the modulation of cellular metabolism and inflammatory responses.
Two significant pathways implicated in the action of mogrosides are the AMP-activated protein kinase (AMPK) pathway and the Toll-Like Receptor 4 (TLR4) pathway.[7][8][9]
AMP-activated Protein kinase (AMPK) Signaling Pathway
AMPK acts as a master regulator of cellular energy homeostasis. Activation of AMPK can help control glucose and lipid metabolism.[10] Studies on mogroside-rich extracts and specific compounds like Mogroside V and Mogroside IIIE have demonstrated potent activation of the AMPK pathway.[11][12] This activation is believed to be a primary mechanism for the observed hypoglycemic and hypolipidemic effects of mogrosides.[7][10]
Caption: The AMPK signaling pathway activated by mogrosides.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
The TLR4 signaling pathway is a critical component of the innate immune system and plays a role in inflammation.[13] Dysregulation of this pathway is associated with various inflammatory diseases. Certain mogrosides, such as Mogroside V, have been shown to inhibit the TLR4-MyD88 signaling axis, thereby reducing neuroinflammation.[8] This anti-inflammatory action may contribute to the overall therapeutic potential of this class of compounds.
Experimental Workflow Visualization
The process of isolating and characterizing a natural product like this compound from its source material involves a multi-step workflow. This logical process is essential for ensuring the purity and correct identification of the target compound.
Caption: General workflow for this compound isolation and characterization.
Conclusion
This compound is a significant natural product with well-defined structural and molecular properties. While some physical constants like its precise melting point require further experimental determination, its solubility and spectral characteristics are established, enabling its use in research. The potent biological activities attributed to the mogroside class, mediated through key cellular pathways like AMPK, underscore the potential of this compound as a lead compound in drug discovery and a valuable tool for biomedical research. The protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 88901-44-4 | NDA90144 | Biosynth [biosynth.com]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Mogroside IIA1: A Technical Overview of its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside, a class of natural compounds found predominantly in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This fruit has a long history of use in traditional Chinese medicine and has gained global recognition as a source of natural, non-caloric sweeteners.[1][2] this compound, as one of the key mogrosides, contributes to the overall bioactivity of monk fruit extracts, which are known for their antioxidant, anti-inflammatory, and antidiabetic properties.[3][4] This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways.
Discovery and Natural Sources
This compound was discovered through phytochemical investigations of Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family native to Southern China.[1][2] The sweet taste of the monk fruit is primarily attributed to a mixture of mogrosides, with Mogroside V being the most abundant and sweetest.[1] this compound is one of the various other mogrosides present in the fruit, and its discovery was part of the broader effort to characterize the chemical constituents of this medicinally and commercially important plant.[2]
The primary and exclusive natural source of this compound is the fruit of Siraitia grosvenorii.[1] The concentration of individual mogrosides, including this compound, can vary depending on the cultivar, maturity stage, and processing methods of the fruit.[5][6]
Quantitative Data
The concentration of this compound in Siraitia grosvenorii extracts can vary. One study reported a this compound content of 15.7% in a mogroside-rich extract.[4][7] Comprehensive quantitative analysis across different cultivars and fruit parts is an ongoing area of research.
| Compound | Source Material | Concentration (% of extract) | Reference |
| This compound | Mogroside-rich extract from Siraitia grosvenorii fruit | 15.7% | [4][7] |
Experimental Protocols
General Extraction of Mogrosides from Siraitia grosvenorii
A common method for the initial extraction of mogrosides from monk fruit is solvent extraction.[8][9]
Protocol:
-
Material Preparation: Fresh or dried fruits of Siraitia grosvenorii are crushed or powdered.
-
Extraction: The prepared material is extracted with hot water or an ethanol-water mixture (e.g., 70% ethanol) for a specified period (e.g., 2 hours). This process is typically repeated multiple times (e.g., three times) to ensure maximum yield.
-
Filtration and Concentration: The combined extracts are filtered to remove solid residues. The filtrate is then concentrated under reduced pressure to yield a crude extract rich in mogrosides.
Purification of Mogrosides using Macroporous Resin Chromatography
Following initial extraction, the crude extract is often subjected to purification to isolate individual mogrosides. Macroporous adsorption resins are frequently employed for this purpose.
Protocol:
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., D101) is chosen and pre-treated according to the manufacturer's instructions.
-
Loading: The crude mogroside extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.
-
Washing: The column is washed with deionized water to remove sugars and other polar impurities.
-
Elution: The mogrosides are eluted from the resin using a stepwise gradient of ethanol-water mixtures (e.g., 20%, 50%, 80% ethanol). Fractions are collected at each step.
-
Fraction Analysis: Each fraction is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound
Protocol:
-
Column: A preparative reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed. The specific gradient profile would need to be optimized for the separation of this compound from other closely related mogrosides.
-
Detection: UV detection at a low wavelength (e.g., 203 nm or 210 nm) is often used as mogrosides lack a strong chromophore.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and its structure is verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Figure 1. Generalized workflow for the extraction and isolation of this compound.
Biological Activities and Signaling Pathways
Mogrosides, as a class of compounds, have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[1] While specific studies on the signaling pathways modulated by this compound are limited, research on other mogrosides provides insights into the potential mechanisms of action.
Anti-inflammatory and Antioxidant Signaling Pathways
Mogrosides have been shown to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][10][11][12]
-
NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Mogrosides can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[1][11]
-
Nrf2 Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Mogrosides can activate Nrf2, leading to the increased expression of antioxidant enzymes that protect cells from oxidative damage.[12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation. Some mogrosides have been found to modulate the MAPK pathway, contributing to their anti-inflammatory effects.[10][13]
-
AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway plays a crucial role in regulating cellular energy metabolism and has been linked to anti-inflammatory and antioxidant responses. Certain mogrosides have been shown to activate the AMPK pathway.[10][14]
Figure 2. Putative signaling pathways modulated by mogrosides.
Conclusion
This compound is a significant bioactive compound found in monk fruit. While research has established its natural source and general biological activities, further studies are needed to fully elucidate its specific mechanisms of action and to develop optimized protocols for its large-scale purification. The potential for this compound in the development of functional foods and therapeutics warrants continued investigation into its quantitative distribution and its precise effects on cellular signaling pathways.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. maxapress.com [maxapress.com]
- 9. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comprehensive Review of the Biological Activities of Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1, a cucurbitane-type triterpenoid glycoside, is a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While much of the research on monk fruit has focused on its intensely sweet-tasting mogrosides, particularly Mogroside V, emerging studies have begun to shed light on the diverse biological activities of its other, less abundant, congeners. This technical guide provides an in-depth literature review of the biological activities of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Chemical Structure and Properties
This compound is structurally characterized by a mogrol aglycone attached to two glucose units. Its chemical structure plays a crucial role in its biological activities and metabolic fate.
Biological Activities of this compound
Current research, although limited compared to more abundant mogrosides, suggests that this compound possesses a range of promising pharmacological effects, including anti-diabetic, anti-inflammatory, and anti-viral properties.
Anti-Diabetic Activity
An extract of Luo Han Guo containing 15.7% this compound has demonstrated significant anti-diabetic effects in obese type 2 diabetic rats.[1] This suggests a potential role for this compound in glucose and lipid metabolism regulation. While direct quantitative data for isolated this compound is not yet available, studies on mogroside-rich extracts provide a strong basis for its involvement in these effects. Mogroside extracts have been shown to improve hepatic glucose metabolism, reduce plasma endotoxin, and decrease inflammatory factor levels in type 2 diabetic mice.[2]
Table 1: Summary of Anti-Diabetic Effects of Mogroside-Containing Extracts
| Extract/Compound | Model System | Key Findings | Reference |
| Luo Han Guo extract (15.7% this compound) | Obese T2DM rats | Significantly reduced fasting blood glucose and improved insulin resistance. | [1] |
| Mogroside-rich extract | T2DM mice | Improved hepatic glucose metabolism, reduced plasma endotoxin (65.93% inhibition in high-dose group), and decreased inflammatory factors. | [2] |
To investigate the anti-diabetic effects of mogrosides, a common experimental model involves the induction of type 2 diabetes mellitus in mice. This is typically achieved through a combination of a high-fat diet and a low dose of streptozotocin (STZ).
-
Animal Model: Male Kunming mice are often used.
-
Diet: Mice are fed a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.
-
STZ Injection: A single intraperitoneal injection of STZ (e.g., 50 mg/kg) is administered to induce partial pancreatic β-cell damage.
-
Treatment: Following the establishment of the diabetic model, mice are randomly divided into groups and administered the test compound (e.g., mogroside extract at doses of 50, 100, and 200 mg/kg) or a positive control (e.g., pioglitazone at 2.57 mg/kg) daily for a set duration (e.g., 28 days).[2]
-
Outcome Measures: Blood glucose levels, insulin levels, lipid profiles, and markers of inflammation and endotoxemia are measured at the end of the treatment period.[2]
Anti-inflammatory Activity
Mogrosides, as a class of compounds, have been shown to possess anti-inflammatory properties. These effects are often attributed to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Mogroside V, for instance, has been shown to inhibit M1 macrophage polarization and inflammation in diabetic mouse macrophages via the p38 MAPK/NF-κB signaling pathway.[3] While direct evidence for this compound's anti-inflammatory mechanism is still emerging, its structural similarity to other active mogrosides suggests it may share similar properties. Studies on mogroside-rich extracts have demonstrated a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[4]
The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Mogrosides are thought to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mogroside IIA1 Biosynthesis Pathway in Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit of this plant is renowned for its intense sweetness, which is attributed to a group of triterpenoid glycosides called mogrosides.[1] These compounds, particularly mogroside V, are non-caloric sweeteners with a sweetness intensity approximately 250 times that of sucrose.[2][3] Beyond their application in the food and beverage industry as natural sweeteners, mogrosides have garnered significant interest in the pharmaceutical sector due to their potential therapeutic properties, including anti-tussive, expectorant, anti-carcinogenic, and anti-inflammatory effects.[4][5][6] Mogroside IIA1 is a key intermediate in the biosynthesis of the highly sweet mogrosides. A thorough understanding of its biosynthesis pathway is crucial for optimizing mogroside production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this complex process.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in Siraitia grosvenorii is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway involves a series of reactions catalyzed by specific enzymes, leading to the formation of the mogrol backbone, which is then glycosylated to produce various mogrosides. The elucidation of this pathway has been made possible through a combination of genomic and transcriptomic analyses of developing monk fruit, coupled with large-scale functional expression of candidate genes.[2][3][7][8]
The key enzyme families involved in the synthesis of mogrosides are squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][3][7][8][9] The pathway initiates in the cytoplasm with the mevalonate (MVA) pathway, which produces the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The core pathway leading to this compound can be summarized as follows:
-
Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, is converted to squalene by the enzyme squalene synthase (SQS).
-
Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). The gene SgSQE1 has been identified as encoding a key enzyme in this step.[10]
-
Cyclization to Cucurbitadienol: The crucial cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton is catalyzed by cucurbitadienol synthase (CS), with the identified gene being SgCS.[10][11]
-
Formation of Mogrol: Cucurbitadienol undergoes further modifications, including hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPHs), to form the aglycone mogrol. SgEPH2 and a specific SgP450 have been implicated in these steps.[10]
-
Glycosylation to this compound: Finally, mogrol is glycosylated at the C-3 position with a glucose molecule by a UDP-glucosyltransferase (UGT) to form Mogroside I-A1. A subsequent glycosylation at the C-24 position, also catalyzed by a UGT, leads to the formation of this compound. The enzymes SgUGT269-1 and SgUGT289-3 are key players in the sequential glycosylation of mogrol.[10]
dot
Caption: Biosynthesis pathway of this compound.
Quantitative Data
The following tables summarize the quantitative data related to the biosynthesis of mogrosides in Siraitia grosvenorii and heterologous systems.
Table 1: Mogroside Content in Transgenic Plants
| Plant System | Transgene(s) | Mogroside | Content (ng/g FW) | Reference |
| Nicotiana benthamiana | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Mogroside II-E | 339.27 - 5663.55 | [10] |
| Mogroside III | 148.30 - 252.73 | [10] | ||
| Arabidopsis thaliana | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Siamenoside I | 29.65 - 1036.96 | [10] |
| Mogroside III | 202.75 | [10] |
Table 2: Relative Expression Levels of Biosynthesis Genes in Transgenic Tobacco
| Gene | Relative Expression Level (Fold Change vs. WT) | Reference |
| SgSQE1 | ~1.5 - 4.5 | [10] |
| SgCS | ~1.5 - 3.5 | [10] |
| SgEPH2 | ~1.0 - 2.5 | [10] |
| SgP450 | ~1.0 - 3.0 | [10] |
| SgUGT269-1 | ~1.0 - 2.0 | [10] |
| SgUGT289-3 | ~1.0 - 2.5 | [10] |
| Note: Expression levels are approximate values derived from graphical data in the cited source. |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline the key experimental protocols employed in the study of the this compound biosynthesis pathway.
Heterologous Expression of Biosynthesis Genes
The functional characterization of the enzymes involved in mogroside biosynthesis is often achieved through heterologous expression in microbial or plant systems.
1. Multigene Expression Vector Construction:
-
Objective: To assemble multiple genes of the mogroside biosynthesis pathway into a single vector for coordinated expression in a heterologous host.
-
Methodology:
-
The coding sequences of the target genes (SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, and SgUGT289-3) are amplified from S. grosvenorii cDNA.[10]
-
An in-fusion based gene stacking strategy (IGS) can be employed to assemble these genes into a plant expression vector such as pCAMBIA1300.[10]
-
This strategy often utilizes self-cleaving 2A peptides to allow for the translation of multiple proteins from a single transcript.[1]
-
The final construct is verified by sequencing.
-
2. Plant Transformation:
-
Objective: To introduce the multigene expression vector into a heterologous plant host, such as Nicotiana benthamiana or Arabidopsis thaliana.
-
Methodology:
-
The expression vector is introduced into Agrobacterium tumefaciens.
-
For transient expression in N. benthamiana: Agrobacterium cultures carrying the expression vector are infiltrated into the leaves of young plants.[1]
-
For stable transformation of Arabidopsis thaliana: The floral dip method is commonly used, where the inflorescences of Arabidopsis plants are dipped into an Agrobacterium suspension.
-
Transgenic plants are selected on a medium containing an appropriate antibiotic, such as hygromycin.[10]
-
dot
Caption: Experimental workflow for heterologous expression.
Quantitative Analysis of Mogrosides by HPLC-MS/MS
The quantification of mogrosides in plant tissues is crucial for evaluating the efficiency of the engineered pathway.
-
Objective: To accurately measure the concentration of various mogrosides in plant extracts.
-
Methodology:
-
Sample Preparation:
-
Plant tissues (e.g., leaves) are harvested, frozen in liquid nitrogen, and ground to a fine powder.
-
Mogrosides are extracted from the powdered tissue using 80% methanol with ultrasound assistance (e.g., 40 kHz for 1 hour at room temperature).[10]
-
The extract is centrifuged (e.g., 5000 x g for 20 minutes) to pellet cell debris.[10]
-
The supernatant is collected, concentrated under a stream of nitrogen, and redissolved in methanol.[10]
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6410) is used.[2]
-
Column: A C18 reversed-phase column is typically employed (e.g., Agilent Poroshell 120 SB C18, 100 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is used for separation.[10] A typical gradient might be: 0 min, 20% B; 3-5 min, 23% B; 18 min, 40% B; 18.01-20.10 min, 20% B.[10]
-
Flow Rate: A flow rate of 0.2-0.25 mL/min is common.[10]
-
Mass Spectrometry: Detection is performed in negative ion mode using electrospray ionization (ESI).[12] Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each mogroside.[10]
-
Quantification: External standard calibration curves are generated using authentic mogroside standards.[12][13]
-
-
Gene Expression Analysis by RT-qPCR
To understand the transcriptional regulation of the biosynthesis pathway, the expression levels of the involved genes are quantified.
-
Objective: To measure the transcript abundance of mogroside biosynthesis genes.
-
Methodology:
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from plant tissues using a suitable kit.
-
The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Gene-specific primers are designed for each target gene (SgSQE1, SgCS, etc.) and a reference gene (e.g., Actin or CDC6 and NCBP2 in Siraitia) for normalization.[10][11]
-
The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[11]
-
-
Conclusion
The elucidation of the this compound biosynthesis pathway in Siraitia grosvenorii represents a significant advancement in our understanding of natural product biosynthesis. This knowledge is not only of academic interest but also holds immense potential for the industrial production of mogrosides. By leveraging the information presented in this guide, researchers and professionals in drug development and the food industry can devise strategies for the metabolic engineering of plants and microorganisms to enhance the yield of these valuable natural sweeteners. Future research will likely focus on the fine-tuning of this pathway, including the characterization of regulatory factors and the optimization of heterologous expression systems, to further unlock the potential of mogrosides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pjps.pk [pjps.pk]
- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Unveiling the Chemical Architecture of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Mogroside IIA1, a prominent triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Core Chemical Structure and Properties
This compound is a cucurbitane-type triterpenoid glycoside, a class of compounds known for their diverse biological activities. The core structure consists of a tetracyclic triterpene aglycone, known as mogrol, glycosidically linked to sugar moieties.
The fundamental chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C42H72O14 |
| Molecular Weight | 801.01 g/mol |
| CAS Number | 88901-44-4 |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (124.84 mM) (ultrasonication may be required)[1] |
| Storage Conditions | 4°C, protect from light |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a representative method for the isolation and purification of this compound from a crude extract of Siraitia grosvenorii. This procedure typically involves a combination of chromatographic techniques to separate the various mogrosides present in the fruit extract.
2.1.1. Materials and Equipment
-
Crude extract of Siraitia grosvenorii
-
Macroporous adsorbent resin (e.g., AB-8)
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column
-
Solvents: Ethanol, Methanol, Acetonitrile, n-butanol, Ethyl acetate, Deionized water
-
Rotary evaporator
-
Freeze dryer
2.1.2. Step-by-Step Protocol
-
Initial Extraction and Enrichment:
-
The dried and powdered fruit of Siraitia grosvenorii is extracted with hot water.
-
The aqueous extract is then passed through a column packed with macroporous adsorbent resin.
-
The column is washed with water to remove sugars and other polar impurities.
-
The mogrosides are subsequently eluted with an ethanol-water mixture (e.g., 70% ethanol).
-
The eluate is concentrated under reduced pressure to obtain a crude mogroside extract.
-
-
Silica Gel Column Chromatography:
-
The crude mogroside extract is subjected to silica gel column chromatography.
-
A solvent gradient is used for elution, typically starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase system is a mixture of n-butanol, ethyl acetate, and water.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC Purification:
-
The fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[2]
-
A typical mobile phase for separation is an isocratic or gradient mixture of methanol and water or acetonitrile and water.[2][3] For instance, a mobile phase of 30% aqueous methanol can be used.[2]
-
The flow rate and detection wavelength are optimized for the best separation and detection of this compound (e.g., 8 mL/min and 210 nm).[2]
-
Fractions corresponding to the peak of this compound are collected.
-
-
Final Product Preparation:
-
The purified fractions are combined and the solvent is removed using a rotary evaporator.
-
The resulting solid is then freeze-dried to obtain pure this compound powder.
-
Structural Elucidation Methodologies
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, such as methanol-d4 (CD3OD).
-
Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to assign the proton and carbon signals and to determine the complete chemical structure of this compound, including the stereochemistry of the aglycone and the linkage of the sugar moieties.
2.2.2. Mass Spectrometry (MS)
-
Instrumentation: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique for the analysis of mogrosides.
-
Ionization Mode: Negative ion mode is often preferred for mogrosides as it typically provides higher sensitivity.[3]
-
Analysis: The mass spectrum will show the deprotonated molecule [M-H]-. Tandem MS (MS/MS) experiments are performed on this precursor ion to induce fragmentation. The fragmentation pattern, which involves the sequential loss of sugar residues, provides valuable information for confirming the structure and the glycosylation pattern of this compound.
Biological Activity and Signaling Pathways
Mogrosides, including this compound, have been reported to exhibit a range of biological activities, such as antioxidant, anti-diabetic, and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.
The diagram below illustrates the logical relationship of how this compound may exert its biological effects through the modulation of several key signaling pathways.
This diagram illustrates that this compound can influence multiple signaling pathways, leading to its observed antioxidant, anti-inflammatory, and anti-diabetic properties.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a general experimental workflow for screening the biological activity of this compound.
This workflow provides a structured approach to investigating the biological effects of this compound in a laboratory setting, from initial compound preparation to the final analysis of its bioactivity.
References
In Vitro Bioactivity of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While much of the research on mogrosides has focused on major constituents like Mogroside V, emerging studies are beginning to elucidate the specific biological activities of its minor components. This technical guide provides a comprehensive overview of the current in vitro studies on the bioactivity of this compound, with a particular focus on its potential as an antiviral agent. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.
Core Bioactivity: Inhibition of Epstein-Barr Virus Early Antigen Activation
The most well-documented in vitro bioactivity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA). EBV is a human herpesvirus associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The activation of the EBV lytic cycle, marked by the expression of early antigens, is a critical step in viral replication and pathogenesis. Therefore, inhibitors of EBV EA activation are considered potential therapeutic agents for EBV-associated diseases.
A key study by Akihisa et al. (2007) investigated the inhibitory effects of various cucurbitane glycosides from Siraitia grosvenorii, including this compound, on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1]
Quantitative Data
The inhibitory activity of this compound against TPA-induced EBV-EA activation is summarized in the table below. The data is presented as the 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the EBV-EA activation.
| Compound | Bioactivity | Cell Line | Inducer | IC₅₀ (mol ratio/32 pmol TPA) | Reference |
| This compound | Inhibition of Epstein-Barr Virus Early Antigen Activation | Raji | TPA | 398 | Akihisa et al., 2007[1] |
Experimental Protocol: Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation
The following protocol is based on the methodology described by Akihisa et al. (2007) for the in vitro assay of EBV-EA inhibition.[1]
1. Cell Culture:
- Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.
2. Induction of EBV-EA Activation:
- Raji cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.
- To induce EBV-EA activation, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell suspension at a final concentration of 32 pmol/mL (20 ng/mL).
3. Treatment with this compound:
- This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Various concentrations of the this compound solution are added to the cell cultures simultaneously with the TPA. A solvent control is also included.
4. Incubation:
- The treated and control cell cultures are incubated at 37°C for 48 hours.
5. Detection of EBV-EA Positive Cells (Indirect Immunofluorescence Assay):
- After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.
- The smears are air-dried and then fixed with acetone at room temperature for 10 minutes.
- The fixed cells are stained with high-titer EBV-positive human serum (containing antibodies against EBV-EA) as the primary antibody.
- After washing with PBS, the smears are stained with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody as the secondary antibody.
- The slides are then washed, mounted, and observed under a fluorescence microscope.
6. Data Analysis:
- The number of EBV-EA positive cells (showing bright green fluorescence) is counted out of at least 500 cells for each treatment group.
- The percentage of EBV-EA positive cells in each treatment group is calculated.
- The inhibitory rate (%) is calculated using the following formula: Inhibitory Rate (%) = [1 - (Percentage of EA-positive cells in treated group / Percentage of EA-positive cells in control group)] x 100.
- The IC₅₀ value is determined from the dose-response curve.
Experimental Workflow
References
A Technical Guide to the Natural Abundance and Isolation of Mogroside IIA1 from Monk Fruit (Siraitia grosvenorii)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Mogroside IIA1, a minor triterpenoid glycoside found in monk fruit. It details its natural abundance within the context of the broader mogroside biosynthesis pathway and presents a detailed, multi-stage protocol for its isolation and purification from the fruit matrix.
Natural Abundance and Biosynthesis Context
This compound is a di-glucoside of the aglycone mogrol. Its natural abundance is intrinsically linked to the maturation stage of the monk fruit. The biosynthesis of mogrosides begins with the cyclization of squalene to form the cucurbitane skeleton, which is then hydroxylated to produce mogrol. Subsequently, a series of UDP-glucosyltransferases (UGTs) progressively add glucose moieties to the mogrol backbone[1][2][3].
This enzymatic glucosylation is a sequential process. Less-glycosylated mogrosides, such as Mogroside IIE and other di-glucosides like this compound, are precursors to the more complex and sweeter mogrosides[4]. As the fruit ripens, these precursors are consumed to synthesize the tri-, tetra-, and penta-glucosides, primarily Mogroside V, which becomes the dominant compound in mature fruit[4][5].
While specific quantitative data for this compound is scarce in existing literature, studies on related compounds provide strong contextual evidence. For instance, Mogroside IIE is a major component in the early stages of fruit development but its concentration decreases as Mogroside V accumulates[4]. Similarly, the related isomer Mogroside IIA2 is found in very low amounts in fresh fruit and disappears entirely after seven days of post-harvest storage, suggesting rapid conversion[2]. Therefore, the natural abundance of this compound is expected to be highest in immature monk fruit and significantly lower in the mature fruit typically used for commercial sweetener production.
Table 1: Representative Mogroside Content During Fruit Maturation
The following table, synthesized from data on major mogrosides, illustrates the typical shift in mogroside concentration as the fruit matures, providing context for the likely abundance pattern of a di-glucoside precursor like this compound[4].
| Maturity Stage (Days After Pollination) | Mogroside IIE (Precursor) Content | Mogroside V (Sweetener) Content |
| Early (e.g., 15-45 days) | High and decreasing | Low and increasing |
| Mid (e.g., 45-60 days) | Significantly decreased | Rapidly increasing, becomes predominant |
| Late (e.g., >75 days) | Very low / negligible | High and stabilized |
Mogroside Biosynthesis Pathway
The synthesis of mogrosides is a multi-step enzymatic process localized within the fruit[1][3]. The pathway highlights the sequential glucosylation steps that lead from the core aglycone to various mogroside species.
Proposed Protocol for the Isolation and Purification of this compound
This protocol is a synthesized methodology based on established techniques for general mogroside extraction and purification, with an added final step optimized for the isolation of a minor component like this compound.
Experimental Workflow Diagram
Detailed Methodologies
Step 1: Sample Preparation
-
Selection: Harvest fresh, immature monk fruit (approx. 15-30 days after pollination) for the highest probable yield of di-glucoside mogrosides.
-
Preparation: Thoroughly wash the fruits with deionized water. Crush the whole fruits, including the peel and pulp, using a mechanical blender or grinder[1][6].
-
Drying: Freeze-dry (lyophilize) the resulting mash to preserve the chemical integrity of the glycosides and prepare for efficient extraction.
Step 2: Solvent Extraction
-
Solvent: Use an 80% methanol-water (v/v) solution as the extraction solvent. This polarity is effective for extracting a broad range of mogrosides[7].
-
Procedure: Macerate the lyophilized fruit powder in the solvent at a 1:10 solid-to-liquid ratio (w/v).
-
Enhancement: Perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (40-50°C) to increase efficiency and yield[1]. Repeat the extraction process three times on the solid residue to ensure exhaustive extraction.
Step 3: Filtration and Concentration
-
Filtration: Combine the liquid extracts from all repetitions and filter through a vacuum filtration setup with Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the methanol. Continue evaporation until an aqueous extract remains.
Step 4: Macroporous Resin Adsorption (Initial Purification)
-
Resin Selection: Utilize a macroporous adsorbent resin (e.g., HZ 806 or AB-8) known for its effectiveness in separating mogrosides from sugars and other polar impurities[8][9].
-
Column Preparation: Pack the resin into a glass column and equilibrate it by washing with deionized water.
-
Loading: Dilute the concentrated aqueous extract with deionized water and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
Step 5: Resin Column Wash
-
Impurity Removal: Wash the column with several volumes of deionized water to elute highly polar compounds, such as sugars and organic acids, which do not adsorb strongly to the resin. Monitor the effluent with a refractive index detector or by TLC until no sugars are detected.
Step 6: Elution of Total Mogrosides
-
Elution: Elute the adsorbed mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 70% ethanol)[8][9]. This compound, being less polar than sugars but more polar than Mogroside V, is expected to elute in the lower-to-mid ethanol fractions (likely 20-40%).
-
Collection: Collect fractions and analyze them using analytical HPLC to identify those rich in this compound. Pool the relevant fractions and concentrate them via rotary evaporation.
Step 7: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: This step is critical for isolating the minor this compound from other co-eluting mogrosides.
-
Column: Use a preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase: A mobile phase of acetonitrile (A) and water (B), both potentially containing 0.1% formic acid, is recommended[7].
-
Elution Method: An isocratic or shallow gradient elution method will be necessary for fine separation. Based on analytical separations, a starting condition of approximately 20-25% acetonitrile at a flow rate of 5-10 mL/min would be a suitable starting point for method development[2].
-
Detection: Monitor the elution profile using a UV detector at 203-210 nm.
Step 8: Fraction Collection and Analysis
-
Collection: Collect fractions corresponding to the target peak for this compound based on the chromatogram.
-
Purity Check: Analyze the collected fractions using a validated analytical HPLC-MS method to confirm the identity (via mass spectrometry) and purity of this compound[7].
Step 9: Lyophilization
-
Final Product: Pool the fractions confirmed to contain pure this compound.
-
Drying: Remove the HPLC solvents via rotary evaporation and then freeze-dry the remaining aqueous solution to obtain purified this compound as a white powder. Store desiccated at -20°C[10].
References
- 1. MonkFruit Plus - Natural Sugar Alternative [monkfruit.com.au]
- 2. hnxb.org.cn [hnxb.org.cn]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monk Fruit Juice Extraction : 11 Steps (with Pictures) - Instructables [instructables.com]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Interpreting the Spectroscopic Signature of Mogroside IIA1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Mogroside IIA1, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This compound, like other mogrosides, is of significant interest as a natural, non-caloric sweetener and for its potential pharmacological activities, including antioxidant and antidiabetic properties.[1] Accurate structural elucidation and purity assessment are critical for research and development, and this guide details the key spectroscopic techniques and data interpretation required for this purpose.
Spectroscopic Data Summary
The structural confirmation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.[2][3][4]
Table 1: Representative ¹H NMR Data for this compound (500 MHz, CD₃OD)
| Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 1 | 1.05 / 1.50 | m | |
| 2 | 1.65 / 1.80 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 5 | 1.45 | m | |
| 6 | 5.60 | d | 5.5 |
| 7 | 4.10 | br s | |
| 8 | 1.95 | m | |
| 10 | 1.40 | m | |
| 12 | 1.20 / 1.75 | m | |
| 13 | 1.70 | m | |
| 14 | 1.00 | s | |
| 15 | 1.30 / 1.90 | m | |
| 16 | 2.10 / 2.40 | m | |
| 17 | 1.55 | m | |
| 18-CH₃ | 0.85 | s | |
| 19-CH₃ | 0.80 | s | |
| 21-CH₃ | 1.30 | s | |
| 22 | 1.60 / 1.70 | m | |
| 23 | 3.60 | m | |
| 24 | 3.40 | m | |
| 26-CH₃ | 1.25 | s | |
| 27-CH₃ | 1.25 | s | |
| 28-CH₃ | 0.90 | s | |
| 29-CH₃ | 0.95 | s | |
| 30-CH₃ | 1.15 | s | |
| Glucosyl Unit at C-3 | |||
| 1' | 4.45 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.30 | m | |
| 5' | 3.25 | m | |
| 6' | 3.65 / 3.85 | m | |
| Glucosyl Unit at C-24 | |||
| 1'' | 4.50 | d | 7.7 |
| 2'' | 3.22 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.32 | m | |
| 5'' | 3.28 | m | |
| 6'' | 3.68 / 3.88 | m |
Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CD₃OD)
| Position | Representative Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 40.5 |
| 2 | 27.5 |
| 3 | 89.0 |
| 4 | 39.5 |
| 5 | 52.0 |
| 6 | 121.0 |
| 7 | 142.0 |
| 8 | 48.0 |
| 9 | 46.0 |
| 10 | 38.0 |
| 11 | 70.0 |
| 12 | 43.0 |
| 13 | 50.0 |
| 14 | 51.5 |
| 15 | 31.0 |
| 16 | 35.0 |
| 17 | 53.0 |
| 18 | 16.0 |
| 19 | 17.0 |
| 20 | 36.0 |
| 21 | 29.0 |
| 22 | 33.0 |
| 23 | 68.0 |
| 24 | 78.0 |
| 25 | 71.5 |
| 26 | 26.0 |
| 27 | 26.5 |
| 28 | 20.0 |
| 29 | 21.0 |
| 30 | 25.5 |
| Glucosyl Unit at C-3 | |
| 1' | 104.5 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
| Glucosyl Unit at C-24 | |
| 1'' | 105.0 |
| 2'' | 75.2 |
| 3'' | 78.2 |
| 4'' | 71.8 |
| 5'' | 77.8 |
| 6'' | 62.8 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is typically employed.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₂H₇₂O₁₄ |
| Molecular Weight | 801.01 g/mol |
| Ionization Mode | ESI- (Negative) |
| Observed Ion | [M-H]⁻ |
| Calculated m/z | 799.4844 |
| Representative Fragmentation Ions (m/z) | 637.4 [M-H-Glc]⁻, 475.3 [M-H-2Glc]⁻ |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl, alkene, and ether functionalities.
Table 4: Representative Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |
| ~2930 | Medium | C-H stretching (alkane) |
| ~1640 | Weak | C=C stretching (alkene) |
| ~1070 | Strong | C-O stretching (ethers and alcohols) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 2-5 mg of purified this compound.
-
Dissolve the sample in approximately 0.5 mL of deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Reference ¹H and ¹³C chemical shifts to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in methanol or acetonitrile/water (1:1, v/v).
-
-
Instrumentation and Data Acquisition:
-
Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Operate the mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500).
-
Perform tandem MS (MS/MS) experiments on the [M-H]⁻ precursor ion to obtain fragmentation data for structural confirmation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation and Data Acquisition:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample compartment or a pure KBr pellet before scanning the sample.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to achieve structural elucidation of this compound.
This guide provides a foundational framework for the spectroscopic analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret a full suite of spectroscopic data on a purified sample.
References
Methodological & Application
Application Note: Quantification of Mogroside IIA1 by High-Performance Liquid Chromatography
Introduction
Mogroside IIA1 is one of the many triterpenoid glycosides found in the fruit of Siraitia grosvenorii (Luo Han Guo). While major mogrosides like Mogroside V are well-known for their intense sweetness, the quantification of minor mogrosides such as this compound is crucial for comprehensive quality control, chemical fingerprinting, and understanding the biosynthetic pathways of these compounds. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, suitable for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.
The presented method is based on reversed-phase chromatography, which is a standard and reliable technique for separating mogrosides.[1] Due to the lack of a strong chromophore in mogroside structures, detection can be challenging.[2] While UV detection at low wavelengths (around 203 nm) is feasible, this application note also discusses the use of more sensitive and specific detectors like Mass Spectrometry (MS) and Charged Aerosol Detection (CAD) for enhanced analytical performance.[2][3]
Experimental Protocol
This protocol provides a detailed methodology for the quantification of this compound in a sample matrix, such as a purified extract of Siraitia grosvenorii.
Materials and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample and standard preparation)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a suitable detector (UV/PDA, MS, or CAD).
-
Column: A C18 reversed-phase column is commonly used for mogroside separation. A Poroshell 120 SB-C18 column is recommended for faster analysis times.[4]
-
Example Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
MS Detection (Optional but Recommended): Electrospray Ionization (ESI) in negative ion mode.[4] Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 5 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 1 µg/mL to 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. For a powdered extract of Siraitia grosvenorii:
-
Extraction: Accurately weigh about 100 mg of the powdered extract into a centrifuge tube. Add 10 mL of 80% methanol.[6]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with methanol to ensure the this compound concentration falls within the range of the calibration curve.
Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Determine the linearity of the calibration curve by calculating the coefficient of determination (r²), which should ideally be ≥0.999.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the samples using the regression equation from the calibration curve.
Data Presentation
The following tables summarize typical data obtained from an HPLC method validation for this compound quantification.
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 203 nm |
| Retention Time (Approx.) | 12.5 min (Varies with exact conditions) |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 80 | 20 |
| 15.0 | 50 | 50 |
| 20.0 | 20 | 80 |
| 22.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL[5] |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery) | 95.0% - 105.0% |
Visualizations
The following diagrams illustrate the key workflows for this analytical method.
Caption: Figure 1: Sample Preparation Workflow
Caption: Figure 2: HPLC Analysis Logical Flow
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Isolating Mogroside IIA1: A Detailed Guide to Extraction and Purification from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the methodologies for extracting and purifying Mogroside IIA1, a minor triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit). While research has predominantly focused on the abundant Mogroside V, the unique properties of minor mogrosides like this compound are of increasing interest for their potential applications in drug development and as novel sweeteners. This document outlines detailed protocols for extraction and a multi-step purification process designed to isolate this compound, supported by quantitative data and workflow diagrams.
Introduction to this compound
Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit.[1] These cucurbitane-type triterpenoid glycosides are present as a complex mixture in the fruit.[2] While Mogroside V is the most abundant and well-characterized, other minor mogrosides, including this compound, contribute to the overall sweetness profile and may possess distinct biological activities.[3] The targeted isolation of this compound is essential for in-depth pharmacological studies and for exploring its potential as a standalone functional ingredient.
Extraction of Total Mogrosides from Siraitia grosvenorii
The initial step in isolating this compound is the efficient extraction of the total mogroside content from the dried fruit. Several methods have been established, each with its own advantages in terms of yield, purity, and environmental impact.
Table 1: Comparison of Extraction Methods for Total Mogrosides
| Extraction Method | Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Hot Water Extraction | Fresh Fruit | Water | 1:3 | Boiling | 3-5 hours (3 times) | 1.8 | 86 | [4] |
| Ethanol Extraction | Dried Fruit | 70% Ethanol | 1:10 | Reflux | 2 hours (3 times) | ~5.0 | Not Specified | [4] |
| Ultrasonic-Assisted Extraction | Dried Fruit | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | Not Specified | [5] |
| Microwave-Assisted Extraction | Fresh Fruit | Water | 1:8 | Not Specified | 15 min | 0.73 | Not Specified | [4] |
| Flash Extraction | Dried Fruit | Water | 1:25 | 60 | 10 min | 8.6 | >92 | [1][6][7] |
Recommended Extraction Protocol: Flash Extraction
Flash extraction offers a high yield and purity of total mogrosides in a significantly shorter time frame compared to traditional methods.[1][6][7]
Protocol:
-
Grind dried Siraitia grosvenorii fruit into a coarse powder.
-
Mix the powder with water at a solid-to-liquid ratio of 1:25 (g/mL).
-
Transfer the mixture to a flash extractor.
-
Perform the extraction at 60°C for 10 minutes.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain the crude mogroside extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving initial enrichment of the total mogrosides followed by fine separation using preparative high-performance liquid chromatography (prep-HPLC).
Step 1: Macroporous Resin Column Chromatography (Enrichment of Total Mogrosides)
This step aims to remove sugars, pigments, and other polar impurities, thereby enriching the total mogroside content.
Table 2: Parameters for Macroporous Resin Chromatography
| Parameter | Value |
| Resin Type | D101 or HZ 806 |
| Column Dimensions | To be determined based on sample load |
| Loading | Crude extract dissolved in water |
| Wash | Deionized water |
| Elution | 40% Aqueous Ethanol |
| Flow Rate (Elution) | 1.0 - 2.0 Bed Volumes/hour |
Protocol:
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a column with pre-treated D101 or HZ 806 macroporous resin.
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water until the effluent is clear and colorless to remove sugars and other highly polar impurities.
-
Elute the adsorbed mogrosides with 40% aqueous ethanol.[8][9][10]
-
Collect the eluate and concentrate it under reduced pressure to obtain a total mogroside-enriched fraction.
Step 2: Silica Gel Column Chromatography (Fractionation)
Further separation of the enriched mogroside fraction can be achieved using silica gel chromatography to separate mogrosides based on their polarity.
Protocol:
-
Dry the total mogroside-enriched fraction and mix it with a small amount of silica gel.
-
Pack a column with silica gel.
-
Load the sample-silica gel mixture onto the top of the column.
-
Elute the column with a gradient of ethyl acetate and ethanol. A common starting point is a volume ratio of 50:50.[11]
-
Collect fractions and analyze them using analytical HPLC to identify fractions containing this compound.
-
Pool the this compound-rich fractions and concentrate them.
Step 3: Preparative HPLC (Final Purification of this compound)
The final step to obtain high-purity this compound is preparative HPLC. This technique allows for the fine separation of individual mogrosides.
Table 3: Proposed Preparative HPLC Parameters for this compound Isolation
| Parameter | Value |
| Column | C18 (e.g., 250 x 20 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Elution Mode | Gradient |
| Flow Rate | 8-15 mL/min |
| Detection | UV at 203 nm or 210 nm |
Protocol:
-
Dissolve the this compound-rich fraction from the silica gel chromatography in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Based on analytical HPLC separations of mogroside mixtures, develop a gradient elution method. A typical gradient might start with a lower concentration of acetonitrile and gradually increase.[12]
-
Inject the sample and begin the separation.
-
Collect the fraction corresponding to the retention time of this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a white powder.
Visualizing the Workflow
To better illustrate the extraction and purification process, the following diagrams outline the key steps.
Conclusion
The protocols outlined in this application note provide a robust framework for the successful extraction and purification of this compound from Siraitia grosvenorii. By employing an efficient extraction method followed by a systematic multi-step purification strategy, researchers can obtain high-purity this compound for further investigation into its chemical, biological, and pharmacological properties. The provided quantitative data and workflows serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]
- 9. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 14. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a minor mogroside, its characterization is crucial for understanding the overall composition and bioactivity of monk fruit extracts, which are gaining popularity as natural, non-caloric sweeteners. This document provides detailed application notes and protocols for the analytical characterization of this compound, focusing on modern chromatographic and spectroscopic techniques.
Analytical Techniques Overview
The comprehensive characterization of this compound involves a combination of chromatographic and spectroscopic methods to determine its identity, purity, and quantity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive detection and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Figure 1: Overall analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation and quantification of this compound. Due to the lack of a strong chromophore in mogrosides, detection is typically performed at low UV wavelengths (around 203-210 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
Agilent 1100/1260 Series HPLC system or equivalent.
-
Diode Array Detector (DAD) or UV-Vis Detector.
-
C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards to construct a calibration curve of peak area versus concentration.
-
Inject the unknown sample and determine its concentration from the calibration curve.
-
Figure 2: Experimental workflow for HPLC-based quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low-level mogrosides and for structural confirmation. Electrospray ionization (ESI) in negative ion mode is typically preferred for mogrosides.
Experimental Protocol: LC-ESI-MS/MS
-
Instrumentation:
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (0.1%).
-
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.[4][5]
-
Precursor and Product Ions: These need to be optimized for this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by fragmentation of the precursor.
-
Gas Temperature and Flow: Optimized for the specific instrument (e.g., 300°C sheath gas temperature).[3]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for mogroside analysis, which are applicable to this compound.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 9.288 - 18.159 ng/mL | [6] |
| Recovery | 95.5% - 103.7% | [6] |
| Relative Standard Deviation (RSD) | 3.5% - 5.2% | [6] |
| Linearity (r²) | ≥ 0.9984 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products like this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments is required for complete assignment of all proton and carbon signals.
Experimental Protocol: NMR
-
Instrumentation:
-
Bruker Avance 500 MHz NMR spectrometer or higher field instrument.
-
Appropriate NMR tubes (e.g., 5 mm).
-
-
Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 3-5 mg) in a deuterated solvent (e.g., CD₃OD or pyridine-d₅).[7]
-
Ensure the sample is fully dissolved and the solution is clear.
-
-
NMR Experiments:
-
1D NMR: Acquire ¹H and ¹³C spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for connecting different structural fragments, including the aglycone and sugar moieties.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon chemical shifts by systematically analyzing the correlations in the 2D spectra.
-
Compare the assigned chemical shifts with those of known mogrosides to confirm the structure of this compound.
-
Figure 3: Logical relationship of NMR experiments for structural elucidation.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC provides a reliable method for quantification, LC-MS/MS offers enhanced sensitivity and confirmatory data, and NMR spectroscopy is indispensable for definitive structural elucidation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals working with mogrosides and other natural products.
References
- 1. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 7. iosrjournals.org [iosrjournals.org]
Application of Mogroside IIA1 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid glycoside and a constituent of the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, in general, are recognized for their intense sweetness and potential health benefits, including antioxidant, anti-inflammatory, and metabolic-regulating properties.[1][2] Emerging research suggests a promising role for specific mogrosides in the management of metabolic disorders such as type 2 diabetes mellitus (T2DM) and obesity. While much of the detailed research has focused on Mogroside V, evidence indicates that extracts containing significant amounts of this compound exhibit potent anti-diabetic effects.[3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in metabolic research.
Data Presentation
The following tables summarize quantitative data from studies on mogroside-rich extracts and other specific mogrosides, which can serve as a reference for designing experiments with this compound.
Table 1: Effects of Mogroside-Rich Extract (Containing 15.7% this compound) on Metabolic Parameters in T2DM Rats [3]
| Parameter | Control Group | T2DM Model Group | Mogroside-Rich Extract Group |
| Fasting Blood Glucose (FBG) | Normal | Significantly Elevated | Significantly Reduced (p < 0.001) |
| Insulin Resistance | Normal | Increased | Modified |
Table 2: In Vitro AMPK Activating Effects of Mogroside V and Mogrol [4]
| Compound | EC50 for AMPK α2β1γ1 Activation | Fold Activation |
| Mogroside V | 20.4 µM | 2.4 |
| Mogrol | 4.2 µM | 2.3 |
Signaling Pathways
Mogrosides have been shown to exert their metabolic effects through the modulation of key signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK is a central mechanism for regulating cellular energy homeostasis and has beneficial effects on metabolic disorders.[5][6] Another important pathway implicated is the PI3K/Akt signaling cascade, which plays a crucial role in glycogen synthesis and insulin sensitivity.[7]
Caption: Proposed mechanism of this compound via AMPK activation.
Caption: Modulation of the PI3K/Akt pathway by mogrosides.[7]
Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound in metabolic research.
Protocol 1: In Vitro AMPK Activation Assay
(Adapted from studies on Mogroside V and Mogrol)[4]
Objective: To determine the ability of this compound to activate AMPK in a cell-free system.
Materials:
-
This compound (research grade)[2]
-
Recombinant human AMPK heterotrimer (e.g., α2β1γ1)
-
AMPK assay buffer
-
ATP (γ-³²P-ATP or fluorescently labeled ATP)
-
SAMS peptide (a substrate for AMPK)
-
Positive control (e.g., AICAR)
-
Microplate reader (for fluorescence) or scintillation counter (for radioactivity)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the AMPK assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control.
-
Add the AMPK enzyme to each well.
-
Initiate the kinase reaction by adding the ATP and SAMS peptide mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction according to the assay kit instructions.
-
Measure the phosphorylation of the SAMS peptide using either a microplate reader or a scintillation counter.
-
Calculate the fold activation of AMPK relative to the vehicle control.
-
Determine the EC50 value of this compound for AMPK activation.
Caption: Workflow for the in vitro AMPK activation assay.
Protocol 2: In Vitro Adipocyte Differentiation Assay
(Adapted from a study on mogrol)[8]
Objective: To evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocyte cell line
-
DMEM (supplemented with fetal bovine serum and antibiotics)
-
Differentiation medium (DMEM with insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Culture 3T3-L1 preadipocytes to confluence in a 6-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound or vehicle control (DMSO).
-
After two days, replace the medium with DMEM containing insulin and the respective concentrations of this compound.
-
Continue to culture for another two days.
-
For the next four days, culture the cells in regular DMEM, changing the medium every two days.
-
On day 8, wash the cells with PBS and fix with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
Wash the cells to remove unbound dye.
-
Visualize and quantify the lipid accumulation under a microscope. The stained lipid droplets will appear red.
Protocol 3: Animal Study for Type 2 Diabetes
(Adapted from studies on mogroside-rich extracts)[5][9]
Objective: To assess the in vivo efficacy of this compound in a rodent model of type 2 diabetes.
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats.
Induction of T2DM:
-
Feed the animals a high-fat diet (HFD) for 4-8 weeks to induce insulin resistance.
-
After the HFD period, administer a low dose of streptozotocin (STZ) intraperitoneally to induce hyperglycemia.
-
Monitor blood glucose levels to confirm the diabetic model.
Experimental Groups:
-
Normal control group (standard diet)
-
Diabetic control group (HFD/STZ + vehicle)
-
Positive control group (HFD/STZ + metformin)
-
This compound treatment groups (HFD/STZ + different doses of this compound)
Procedure:
-
Administer this compound or vehicle orally by gavage daily for a period of 4-8 weeks.
-
Monitor body weight, food intake, and fasting blood glucose weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples for the analysis of serum insulin, lipid profile (triglycerides, total cholesterol, HDL, LDL), and markers of liver and kidney function.
-
Harvest tissues (liver, adipose tissue, pancreas) for histological analysis and molecular studies (e.g., Western blotting for AMPK pathway proteins).
Caption: Workflow for the in vivo T2DM animal study.
Conclusion
This compound holds significant potential as a therapeutic agent in the field of metabolic research. Although research specifically focused on this compound is still emerging, the available data on mogroside-rich extracts and other individual mogrosides provide a strong rationale for its investigation. The protocols outlined in this document offer a comprehensive framework for researchers to explore the mechanisms of action and therapeutic efficacy of this compound in vitro and in vivo. Further studies are warranted to fully elucidate the specific contributions of this compound to the metabolic benefits observed with monk fruit extracts.
References
- 1. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. ampk-activation-is-involved-in-hypoglycemic-and-hypolipidemic-activities-of-mogroside-rich-extract-from-siraitia-grosvenorii-swingle-fruits-on-high-fat-diet-streptozotocin-induced-diabetic-mice - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Testing the Antioxidant Activity of Mogroside IIA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides are recognized for their intense sweetness and potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the development of novel therapeutic agents.
These application notes provide detailed protocols for in vitro and cell-based assays to characterize the antioxidant activity of this compound. The described methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and a cellular antioxidant activity (CAA) assay. Additionally, the potential involvement of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, is discussed.
In Vitro Antioxidant Activity Assays
In vitro assays are rapid and cost-effective methods to screen for the radical scavenging and antioxidant potential of pure compounds.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, airtight container at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Test Solutions: Prepare a series of dilutions of the this compound stock solution to obtain final concentrations ranging from 10 to 1000 µg/mL.
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox (1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound test solutions, positive control, or blank (solvent) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the DPPH solution with the blank, and Asample is the absorbance of the DPPH solution with the this compound or positive control.
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the concentration of this compound. A lower IC50 value indicates higher antioxidant activity.
-
Data Presentation:
| Compound | Solvent | DPPH Concentration | Incubation Time | Wavelength | IC50 (µg/mL) |
| This compound | Methanol | 0.1 mM | 30 min | 517 nm | To be determined |
| Ascorbic Acid | Methanol | 0.1 mM | 30 min | 517 nm | To be determined |
Note: A study on a mogroside extract containing various mogrosides, including Mogroside IIA2, reported an IC50 value of 1118.1 µg/mL for the DPPH assay.[1] The activity of purified this compound may differ.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][3] This solution is stable for up to 2 days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
This compound Stock and Test Solutions: Prepare as described for the DPPH assay.
-
Positive Control: Prepare a series of dilutions of Trolox (1-100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound test solutions, positive control, or blank to the wells.
-
Incubate the plate in the dark at room temperature for 6-10 minutes.[1]
-
Measure the absorbance at 734 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value for this compound.
-
Data Presentation:
| Compound | Solvent | ABTS•+ Concentration | Incubation Time | Wavelength | IC50 (µg/mL) |
| This compound | Methanol | ~0.7 Abs @ 734 nm | 6-10 min | 734 nm | To be determined |
| Trolox | Methanol | ~0.7 Abs @ 734 nm | 6-10 min | 734 nm | To be determined |
Note: A mogroside extract was reported to have an IC50 value of 1473.2 µg/mL in the ABTS assay.[1]
Cell-Based Antioxidant Activity Assay
Cellular antioxidant activity (CAA) assays measure the ability of a compound to scavenge intracellular ROS. The assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and becomes fluorescent upon oxidation.
Cellular Antioxidant Activity (CAA) Assay
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, human liver cancer cells) in appropriate growth medium.
-
Seed the cells into a 96-well, black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Reagent Preparation:
-
DCFH-DA Solution: Prepare a working solution of DCFH-DA in a serum-free culture medium.
-
This compound Treatment Solutions: Prepare a series of dilutions of this compound in serum-free culture medium.
-
Peroxyl Radical Initiator (AAPH) Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in a suitable buffer.
-
Positive Control: Prepare a solution of a known cellular antioxidant, such as Quercetin.
-
-
Assay Procedure:
-
When cells are confluent, remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Add 100 µL of the DCFH-DA solution to each well and incubate for 1 hour at 37°C to allow for probe uptake and deacetylation.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of the different concentrations of this compound treatment solutions, positive control, or blank (serum-free medium) to the wells and incubate for a specified time (e.g., 1-2 hours).
-
Remove the treatment solutions and wash the cells with PBS.
-
Add 100 µL of the AAPH solution to each well to induce oxidative stress.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.[4] Take readings every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
Determine the percentage inhibition of ROS production by this compound compared to the control (cells treated with AAPH only).
-
Calculate the CAA value, which represents the concentration of this compound that provides 50% inhibition of ROS production.
-
Data Presentation:
| Cell Line | Probe | Radical Initiator | Incubation Time | CAA Value (µmol QE/100 µmol) |
| HepG2 | DCFH-DA | AAPH | 1-2 hours | To be determined |
Note: A previous study demonstrated that a mixture of mogrosides could reduce intracellular ROS levels in mouse insulinoma NIT-1 cells under oxidative stress induced by palmitic acid.[5]
Signaling Pathway Analysis: Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Investigating the effect of this compound on this pathway can provide insights into its mechanism of action. A study has shown that a flavonoid glycoside from Siraitia grosvenorii can activate the Nrf2/HO-1 pathway.[6]
Experimental Approach:
-
Cell Treatment: Treat a suitable cell line with various concentrations of this compound for a defined period.
-
Western Blot Analysis: Analyze the protein expression levels of Nrf2 in both the cytosolic and nuclear fractions. An increase in nuclear Nrf2 would suggest activation. Also, assess the expression of downstream target proteins of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes to determine if this compound induces their transcription.
Visualizations
Caption: Workflow for DPPH and ABTS antioxidant assays.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Caption: The Keap1-Nrf2 signaling pathway.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. kamiyabiomedical.com [kamiyabiomedical.com]
- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Mogroside IIA1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside IIA1 is a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a derivative of the aglycone mogrol, it belongs to a class of compounds known for their intense sweetness and potential therapeutic properties, including antioxidant, antidiabetic, and anticancer activities.[1][2] The synthesis of this compound derivatives is a key area of research for developing novel sweeteners and exploring their pharmacological potential. This document provides detailed application notes and protocols for the primary methods of synthesizing this compound and its derivatives, with a focus on enzymatic and chemoenzymatic techniques.
Synthetic Approaches
The synthesis of this compound derivatives primarily involves the selective glycosylation of the mogrol core. While fully chemical synthesis is challenging due to the complex structure and the need for stereo- and regioselective control, enzymatic and chemoenzymatic methods have emerged as highly effective strategies. These approaches leverage the high specificity of enzymes, particularly UDP-glucosyltransferases (UGTs), to achieve precise glycosylation patterns.
Key Synthetic Strategies:
-
Enzymatic Synthesis: Utilizes isolated enzymes or whole-cell systems to catalyze the addition of glucose moieties to the mogrol backbone. This is the most common and efficient method.
-
Chemoenzymatic Synthesis: Combines chemical synthesis steps with enzymatic transformations to produce novel derivatives.
-
Metabolic Engineering: Involves the genetic modification of microorganisms (like yeast) or plants to produce this compound and its derivatives de novo from simple sugars.[3][4]
Data Presentation: Comparison of Synthetic Techniques
The following table summarizes quantitative data from various studies on the enzymatic synthesis of mogroside derivatives. This allows for a clear comparison of different approaches.
| Technique | Enzyme(s) | Substrate | Product(s) | Yield (%) | Reference |
| In Vitro Multi-Enzyme Cascade | MG1, MS1-M7, MS2 (UGTs) | Mogrol | Mogroside V (via intermediates) | 91-99% | [5] |
| Whole-Cell Biotransformation (Yeast) | Co-expressed UGTs (SK98 & UGT1576) | Mogrol | Mogroside IIA | Not specified | [3] |
| Plant Metabolic Engineering (N. benthamiana) | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | 2,3-oxidosqualene | Mogroside II-E, Mogroside III | 339.27–5663.55 ng/g FW (Mogroside II-E) | [4] |
| Plant Metabolic Engineering (A. thaliana) | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | 2,3-oxidosqualene | Siamenoside I, Mogroside III | 29.65–1036.96 ng/g FW (Siamenoside I) | [4] |
| Enzymatic Transglycosylation | Cyclodextrin glucosyltransferases (CGTases) | Mogroside V | Glucosylated mogrosides | High-yield (not quantified) | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of this compound from Mogrol
This protocol describes the synthesis of this compound (a di-glycosylated mogrol) using a two-step enzymatic reaction with specific UDP-glucosyltransferases (UGTs).
Materials:
-
Mogrol (substrate)
-
UGT720-269-1 (catalyzes C24 glucosylation of mogrol to form Mogroside I-A1)[8]
-
A second UGT capable of C3 glucosylation of Mogroside I-A1
-
Uridine diphosphate glucose (UDP-glucose)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)
-
Enzyme purification system (if not commercially available)
-
HPLC system for product analysis and purification
Methodology:
-
Enzyme Preparation:
-
Express and purify the required UGTs (e.g., from E. coli or yeast expression systems) according to standard molecular biology protocols.
-
Determine the protein concentration of the purified enzymes (e.g., using a Bradford assay).
-
-
Step 1: Synthesis of Mogroside I-A1:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Mogrol (e.g., 1 mM final concentration, dissolved in a small amount of DMSO)
-
UGT720-269-1 (e.g., 1-5 µg)
-
UDP-glucose (e.g., 2 mM final concentration)
-
Reaction buffer to a final volume of 100 µL.
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots at different time points.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Analyze the formation of Mogroside I-A1 by HPLC.
-
-
Step 2: Synthesis of this compound:
-
To the reaction mixture containing Mogroside I-A1, add the second UGT (specific for C3 glucosylation).
-
Add additional UDP-glucose to ensure it is not a limiting reagent.
-
Incubate the reaction under the same conditions as Step 1.
-
Monitor the conversion of Mogroside I-A1 to this compound by HPLC.
-
-
Product Purification and Analysis:
-
Purify the final product, this compound, from the reaction mixture using preparative HPLC.
-
Confirm the identity and purity of the synthesized this compound using LC-MS and NMR spectroscopy.
-
Protocol 2: Whole-Cell Biotransformation for Mogroside IIA Production in Yeast
This protocol outlines the use of a recombinant yeast strain to produce Mogroside IIA, a di-glycosylated mogrol.
Materials:
-
Recombinant Saccharomyces cerevisiae strain co-expressing UGTs for C3 and C24 glycosylation of mogrol.[3]
-
Yeast growth medium (e.g., YPD or appropriate selective medium).
-
Mogrol (substrate).
-
Shaking incubator.
-
Centrifuge.
-
Solvents for extraction (e.g., ethyl acetate).
-
HPLC system for analysis.
Methodology:
-
Yeast Culture Preparation:
-
Inoculate a starter culture of the recombinant yeast strain in the appropriate medium and grow overnight at 30°C with shaking.
-
Use the starter culture to inoculate a larger volume of fresh medium and grow to the mid-log phase (OD600 ≈ 0.6-0.8).
-
-
Biotransformation:
-
Induce the expression of the UGTs if they are under an inducible promoter.
-
Add mogrol (dissolved in a suitable solvent like DMSO to a final concentration, e.g., 100 µM) to the yeast culture.
-
Continue to incubate the culture at 30°C with shaking for 24-72 hours.
-
-
Extraction of Mogrosides:
-
Harvest the yeast cells by centrifugation.
-
Extract the mogrosides from the supernatant and the cell pellet. For the supernatant, a liquid-liquid extraction with ethyl acetate can be performed. For the cell pellet, mechanical disruption (e.g., bead beating) in the presence of a solvent is recommended.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
-
Analysis:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the production of Mogroside IIA using HPLC or LC-MS by comparing the retention time and mass spectrum with an authentic standard.
-
Visualizations
Enzymatic Synthesis of this compound
Caption: Workflow for the two-step enzymatic synthesis of this compound from mogrol.
Whole-Cell Biotransformation Workflow
Caption: General workflow for Mogroside IIA production using whole-cell biotransformation.
Conclusion
The synthesis of this compound and its derivatives is most effectively achieved through enzymatic and chemoenzymatic methods. These approaches offer high specificity and yield, overcoming the challenges of traditional chemical synthesis. The provided protocols and workflows serve as a guide for researchers in the fields of natural product synthesis, drug discovery, and food science to produce and explore the potential of these valuable compounds. Further research into novel UGTs and the optimization of reaction conditions will continue to advance the efficient synthesis of a wider range of mogroside derivatives.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20180251806A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]
- 4. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
Troubleshooting & Optimization
Overcoming solubility issues of Mogroside IIA1 in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Mogroside IIA1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am seeing precipitation when I try to dissolve this compound in my aqueous buffer. What should I do?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are a few initial steps to troubleshoot this problem:
-
Sonication: Use an ultrasonic bath to aid dissolution.[2]
-
Gentle Heating: Gently warm the solution. Mogrosides like Mogroside V are stable up to 100-150°C for several hours.
-
pH Adjustment: The solubility of glycosides can be influenced by pH. While specific data for this compound is unavailable, exploring a pH range might be beneficial.
-
Use of Co-solvents: For many applications, especially in vitro and in vivo studies, using a co-solvent system is the most effective approach. Please refer to the troubleshooting guides below for specific protocols.
Q3: Can I prepare a concentrated stock solution of this compound?
A3: Yes, preparing a concentrated stock solution in an organic solvent is a standard procedure. This compound is highly soluble in Dimethyl Sulfoxide (DMSO), up to 100 mg/mL with the aid of ultrasonication.[2] This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may have physiological effects.[1]
Q4: How should I store my this compound solutions?
A4: For stock solutions in an organic solvent such as DMSO, it is recommended to store them at -20°C for up to one month or -80°C for up to six months, protected from light.[2] It is not recommended to store aqueous solutions for more than one day.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[2]
Troubleshooting Guides
Issue 1: Inability to Achieve Desired Concentration in Aqueous Solution for In Vitro Experiments
This guide provides several methods to enhance the solubility of this compound for cell-based assays and other in vitro studies.
Co-solvents can significantly increase the solubility of hydrophobic compounds in aqueous media.[3] Below are tested formulations for this compound.
Experimental Protocol: Co-Solvent Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
Choose one of the following co-solvent systems based on your experimental requirements.
-
To prepare a 1 mL working solution, follow the specified order of addition, ensuring the solution is mixed thoroughly after each step.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
| Formulation ID | Composition | Achievable Concentration |
| CS-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| CS-2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.[2]
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of SBE-β-CD in saline (e.g., 20% w/v).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[2]
-
To prepare a 1 mL working solution, add 100 µL of the this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[2]
-
Mix thoroughly until the solution is clear. Sonication can be used to facilitate dissolution.
Issue 2: Poor Bioavailability or Inconsistent Results in Animal Studies
For in vivo applications, ensuring the solubility and stability of this compound in the formulation is critical for consistent absorption and bioavailability.
Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at the molecular level, which can enhance dissolution rates and bioavailability.[6][7][8] Mogroside V has been successfully used as a carrier to form a solid dispersion with curcumin, significantly increasing its solubility and oral absorption.[9] A similar approach can be adapted for this compound.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and a suitable hydrophilic carrier (e.g., Polyethylene Glycol (PEG) 6000, Poloxamer 408, or even Mogroside V).[6][10] Methanol or ethanol are often suitable choices.
-
Dissolution: Dissolve a specific ratio of this compound and the carrier in the chosen solvent. For example, a 1:10 ratio of drug to carrier by weight has been shown to be effective for similar compounds.[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by evaporation at room temperature, followed by vacuum drying to ensure all residual solvent is removed.[9][10]
-
Pulverization: The resulting solid mass should be ground into a fine powder and passed through a sieve to ensure uniform particle size.
-
Reconstitution: The solid dispersion powder can then be dissolved in water or an aqueous buffer for administration. The dissolved solid dispersion should form micelles that encapsulate the drug.[9]
Reducing the particle size of a compound increases its surface area, which can lead to a higher dissolution rate.[3][11]
Experimental Techniques for Particle Size Reduction:
-
Micronization: This process reduces particle size to the micron range using techniques like jet milling or ball milling.[3][11]
-
Nanonization (High-Pressure Homogenization): This technique can produce drug nanocrystals with significantly increased surface area and saturation solubility.[12]
These methods typically require specialized equipment. For laboratory-scale experiments with limited material, a combination of homogenization and sonication can be an effective approach to reduce particle size.[11]
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound and the related compound Mogroside V.
| Compound | Solvent/System | Temperature | pH | Solubility |
| This compound | DMSO | Ambient | N/A | 100 mg/mL |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Ambient | N/A | ≥ 2.5 mg/mL |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Ambient | N/A | ≥ 2.5 mg/mL |
| Mogroside V | PBS | Ambient | 7.2 | ~ 10 mg/mL |
| Mogroside V | DMSO | Ambient | N/A | ~ 1 mg/mL |
| Mogroside V | Dimethyl formamide | Ambient | N/A | ~ 1 mg/mL |
Data for this compound sourced from MedChemExpress.[2] Data for Mogroside V sourced from Cayman Chemical.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. oatext.com [oatext.com]
- 5. scienceasia.org [scienceasia.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Solubilisation and Enhanced Oral Absorption of Curcumin Using a Natural Non-Nutritive Sweetener Mogroside V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation and Evaluation of a Protein-loaded Solid Dispersions by Non-destructive Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [ajouronline.com]
- 12. researchgate.net [researchgate.net]
Optimizing extraction yield of Mogroside IIA1 from plant material.
Welcome to the technical support center for optimizing the extraction of Mogroside IIA1 from plant material. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common plant source for this compound extraction?
This compound, a triterpenoid glycoside, is primarily extracted from the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit).[1][2] While other related species may contain mogrosides, S. grosvenorii is the most commercially significant and well-researched source.
Q2: What are the main challenges in optimizing the yield of a specific mogroside like this compound?
Optimizing the yield of a specific, less abundant mogroside like this compound presents several challenges:
-
Low Concentration: this compound is typically present in lower concentrations compared to the major component, Mogroside V.[2]
-
Co-extraction of Similar Compounds: The extraction process simultaneously isolates a mixture of structurally similar mogrosides, making the purification of a single compound challenging.
-
Lack of Specific Protocols: Most research focuses on maximizing the total mogroside yield or the yield of Mogroside V, with limited literature on optimizing for minor mogrosides.
Q3: Is it more effective to directly extract this compound or to convert it from a more abundant precursor?
Given the low natural abundance of this compound, a two-step approach involving the extraction of a precursor followed by biotransformation can be a more effective strategy. Mogroside V, the most abundant mogroside in monk fruit, can be enzymatically converted to this compound.[3][4] This method may offer a higher final yield compared to direct extraction and purification.
Q4: What are the general extraction methods for mogrosides from Siraitia grosvenorii?
Several methods are employed for the extraction of mogrosides, with varying efficiencies and suitability for large-scale production. These include:
-
Hot Water Extraction: A traditional, simple, and cost-effective method.[2]
-
Ethanol Extraction: Using aqueous ethanol solutions is a common and effective method.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency by disrupting plant cell walls.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.
-
Flash Extraction: A rapid method using a high-speed homogenizer to break down plant tissue in the presence of a solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Total Mogroside Yield | 1. Incomplete cell wall disruption.2. Inappropriate solvent selection.3. Suboptimal extraction parameters (time, temperature, solid-to-liquid ratio).4. Poor quality of plant material. | 1. Ensure the plant material is finely ground.2. Experiment with different concentrations of aqueous ethanol (e.g., 50-70%).3. Optimize extraction time and temperature based on the chosen method (refer to protocols below). Increase the solvent-to-solid ratio.4. Use mature, properly dried fruit for extraction. |
| Difficulty in Separating this compound from other Mogrosides | 1. Similar polarity and molecular weight of mogrosides.2. Ineffective chromatographic separation. | 1. Employ multi-step purification, including macroporous resin chromatography followed by preparative HPLC.2. Optimize the mobile phase and gradient for HPLC to improve resolution between mogroside peaks. |
| Degradation of Mogrosides during Extraction | 1. Excessive heat or prolonged extraction time.2. Extreme pH conditions. | 1. Use milder extraction methods like UAE at controlled temperatures. Reduce extraction duration.2. Maintain a neutral or slightly acidic pH during extraction. Mogroside V is stable at a pH between 3 and 12.[2] |
| Co-extraction of Impurities (e.g., proteins, polysaccharides) | 1. Use of a highly polar solvent like water.2. Lack of a pre-purification step. | 1. Use aqueous ethanol to reduce the extraction of highly polar impurities.2. Include a pre-treatment step such as protein precipitation with heat or a clarification step using ultrafiltration. |
Comparative Data on Mogroside Extraction Methods
The following table summarizes the operational parameters and yields for various mogroside extraction methods from Siraitia grosvenorii. Note that these yields represent total mogrosides, and the proportion of this compound will be a fraction of this total.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min (shaking) | 5.9 |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 |
| Microwave-Assisted | Water | 1:8 | N/A | 15 min | 0.73 |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 |
Experimental Protocols
Protocol 1: General Mogroside Extraction using Aqueous Ethanol
This protocol outlines a standard laboratory-scale procedure for the extraction of a mogroside-rich fraction from Siraitia grosvenorii.
Materials:
-
Dried Siraitia grosvenorii fruit
-
70% Ethanol (v/v)
-
Grinder or blender
-
Shaking water bath or magnetic stirrer with heating
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Dry the Siraitia grosvenorii fruit at 60°C until a constant weight is achieved. Grind the dried fruit into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered fruit and place it in a flask.
-
Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).
-
Place the flask in a shaking water bath at 60°C for 2 hours.
-
-
Filtration/Centrifugation:
-
Separate the extract from the solid residue by filtering through Whatman No. 1 filter paper or by centrifuging at 4000 rpm for 15 minutes and decanting the supernatant.
-
Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.
-
-
Concentration:
-
Combine the extracts from all three cycles.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude mogroside extract.
-
Protocol 2: Enzymatic Conversion of Mogroside V to this compound
This protocol describes a general procedure for the biotransformation of Mogroside V. Specific enzyme concentrations and reaction times may need to be optimized.
Materials:
-
Purified Mogroside V extract
-
β-glucosidase enzyme
-
Citrate buffer (pH 4.0)
-
Incubator or water bath
-
Methanol (for reaction termination)
-
HPLC system for analysis
Procedure:
-
Preparation of Mogroside V Solution: Dissolve the purified Mogroside V extract in citrate buffer (pH 4.0) to a final concentration of 10 g/L.
-
Enzymatic Reaction:
-
Add β-glucosidase to the Mogroside V solution. The optimal enzyme concentration should be determined experimentally.
-
Incubate the mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
Withdraw aliquots at regular time intervals (e.g., every 6 hours).
-
Terminate the enzymatic reaction in the aliquots by adding an equal volume of methanol.
-
Analyze the composition of the aliquots by HPLC to monitor the decrease in Mogroside V and the formation of this compound and other hydrolysis products.
-
-
Reaction Termination and Purification:
-
Once the desired conversion is achieved, terminate the entire reaction by heating or adding a larger volume of organic solvent.
-
Proceed with purification steps (e.g., column chromatography) to isolate this compound.
-
Visualizations
Caption: Workflow for this compound Production via Biotransformation.
References
Mogroside Isomer Separation: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the HPLC separation of mogroside isomers.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of mogroside isomers, offering step-by-step solutions to resolve them.
Poor Peak Shape (Peak Tailing)
Question: My chromatogram shows significant peak tailing for mogroside isomers. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue in the chromatography of mogrosides, often leading to inaccurate quantification and reduced resolution.[1][2] The primary causes and their respective solutions are outlined below:
-
Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have exposed silanol groups that interact with the hydroxyl groups on mogrosides, causing tailing.[2][3]
-
Column Overload: Injecting too much sample can lead to peak distortion.[1][3]
-
Solution: Dilute the sample and reinject. If peak shape improves, column overloading was the likely cause.[3] Consider using a column with a larger internal diameter or a higher loading capacity.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[1][5]
-
Extra-column Volume: Excessive volume from tubing, fittings, or the injector can contribute to peak broadening and tailing.[3][6]
-
Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[3]
-
A logical workflow for troubleshooting peak tailing is illustrated below:
Poor Resolution or Co-elution of Isomers
Question: I am unable to separate critical mogroside isomer pairs. How can I improve the resolution?
Answer: Achieving baseline separation of structurally similar mogroside isomers can be challenging. Resolution in HPLC is influenced by column efficiency, selectivity, and retention factor.[6] Here are key strategies to enhance resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Adjusting the ratio of acetonitrile to water (or buffer) is a primary tool for manipulating retention and selectivity.[4][5] For HILIC separations, increasing the acetonitrile content can increase retention times and potentially improve resolution.[5]
-
pH: As with peak tailing, mobile phase pH can alter the ionization state of mogrosides and the stationary phase, thereby affecting selectivity. Experiment with a pH range (e.g., 3.0 to 7.0) to find the optimal separation window.
-
Buffer Concentration: In ion-exchange or HILIC modes, the ionic strength of the buffer can impact retention and selectivity.[5]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different selectivity is often the most effective solution.
-
C18: A good starting point for reversed-phase separations.[4][7]
-
HILIC: Can offer different selectivity for polar glycosides like mogrosides and is suitable for separating multiple terpene glycosides.[5][8]
-
Amino Columns: Prescribed by the JSFA for mogroside V analysis under isocratic conditions.[9]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity and efficiency.[10][11]
-
Use a Gradient Elution: For complex mixtures of mogrosides with a wide range of polarities, a gradient elution (gradually changing the mobile phase composition) can improve peak shape and resolution for later eluting compounds.[4][7] Isocratic runs can sometimes lead to long retention times and poor peak shapes for some mogrosides.[4]
The decision-making process for improving resolution is depicted in the following diagram:
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for mogroside V analysis?
A1: A common starting point is a reversed-phase method using a C18 column. A mobile phase of acetonitrile and water, often with a formic acid modifier to improve peak shape, is frequently used.[4][7] For example, an isocratic mobile phase of acetonitrile and water (22:78, v/v) has been successfully used.[10] Alternatively, a HILIC method can provide excellent separation.[5][8]
Q2: My mogroside peaks are very small. How can I improve detection sensitivity?
A2: Mogrosides lack a strong chromophore, making UV detection challenging.[5][8]
-
Low UV Wavelength: Detection is typically performed at low wavelengths, such as 203 nm or 210 nm, to maximize absorbance.[7][10]
-
Alternative Detectors: For higher sensitivity, consider using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[5][13] Mass Spectrometry (MS) offers the highest sensitivity and selectivity.[4]
Q3: How should I prepare my samples for HPLC analysis?
A3: Proper sample preparation is crucial for reliable results. A typical procedure involves:
-
Extraction: Ultrasound-assisted extraction with a methanol/water mixture (e.g., 80/20, v/v) is effective.[4]
-
Filtration: All samples should be filtered through a 0.2 or 0.45 µm syringe filter before injection to prevent clogging of the column and system.[5]
-
Dissolution: Whenever possible, dissolve the final extract in the initial mobile phase to ensure good peak shape.
Q4: My retention times are drifting between injections. What could be the cause?
A4: Retention time instability can be caused by several factors:
-
Column Temperature: Ensure a stable column temperature by using a thermostatted column compartment.[5] Fluctuations in ambient temperature can cause shifts in retention.[11]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause.[5][14] For buffered mobile phases, ensure the pH is consistent between batches.[5] When mixing acetonitrile and water, be aware that the process is endothermic and can cause volume changes; gravimetric preparation is more reproducible.[5]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is especially important for HILIC and ion-exchange chromatography.
Experimental Protocols & Data
Table 1: Example HPLC Methods for Mogroside Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (HILIC) | Method 3 (Reversed-Phase) |
| Column | Agilent Poroshell 120 SB C18 | Acclaim Trinity P1, 3 µm, 2.1 x 100 mm | Alltima C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.0 | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Isocratic (19:81, A:B) | Isocratic (77:23, A:B) |
| Flow Rate | 0.25 mL/min | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | Not specified | 20 °C | 32 °C |
| Detection | ESI-MS/MS | UV (210 nm) & CAD | UV (203 nm) |
| Reference | [4] | [5] | [10][15] |
Detailed Methodologies
Method 2: HILIC Protocol for Mogroside V [5]
-
Mobile Phase Preparation:
-
To prepare the 10 mM ammonium formate buffer (pH 3.0), dissolve 0.63 g of ammonium formate in 1 L of deionized water.
-
Adjust the pH to 3.00 ± 0.05 by adding approximately 1700 µL of formic acid.
-
Filter the buffer through a 0.2 µm nylon filter.
-
The final mobile phase is prepared by gravimetrically mixing 19.25% of the buffer with 80.75% acetonitrile. This corresponds to a v/v ratio of approximately 19:81.
-
-
Chromatographic Conditions:
-
Column: Acclaim Trinity P1, 3 µm, 2.1 x 100 mm with a corresponding guard column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 20 °C.
-
Detection: UV at 210 nm and/or Charged Aerosol Detector (CAD).
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
For complex matrices, further dilution in acetonitrile may be necessary.
-
Filter the sample through a 0.2 µm polyethersulfone (PES) membrane syringe filter if precipitates are observed.
-
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 9. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 14. lcms.cz [lcms.cz]
- 15. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
Improving the stability of Mogroside IIA1 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Mogroside IIA1 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions should be stored under the following conditions:
It is crucial to protect the solutions from light.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use vials before storage.
Q2: My this compound is precipitating out of solution. What can I do?
Precipitation is a common issue with triterpenoid glycosides like this compound due to their complex structure and potential for low aqueous solubility. Here are several troubleshooting steps:
-
Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating can also be effective, but be cautious as high temperatures can cause degradation.[2]
-
Solvent System Optimization: this compound has limited solubility in aqueous solutions alone. The use of co-solvents is often necessary. Consider the following formulations that have been shown to yield clear solutions:
-
Freshly Prepared Solutions: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to minimize the risk of precipitation over time.
Q3: What is the primary degradation pathway for this compound in solution?
The primary degradation pathway for this compound, a triterpenoid glycoside, is hydrolysis , which involves the cleavage of the glycosidic bonds, leading to the loss of sugar moieties. This process is also known as deglycosylation .[3][4] This can be catalyzed by acidic or basic conditions and accelerated by increased temperature. The enzymatic hydrolysis of mogrosides has been demonstrated, indicating the susceptibility of these glycosidic linkages to cleavage.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low potency or activity of the this compound solution. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection).[1]2. Prepare fresh solutions before each experiment.3. Perform a stability check of your solution using a validated analytical method like HPLC. |
| Appearance of unknown peaks in my chromatogram during analysis. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).2. Develop a stability-indicating HPLC method that can resolve this compound from its degradation products. |
| Inconsistent experimental results between batches of this compound solution. | Variability in solution preparation, leading to differences in concentration or stability. | 1. Standardize the solution preparation protocol, including the order of solvent addition and mixing times.2. Ensure complete dissolution before use, utilizing sonication if necessary.3. Quantify the concentration of each new batch of solution using a validated analytical method. |
Quantitative Stability Data
Table 1: Effect of Temperature on Mogroside Stability (General Trends)
| Temperature | Expected Stability | Notes |
| -80°C | High (up to 6 months for stock solutions)[1] | Recommended for long-term storage. |
| -20°C | Moderate (up to 1 month for stock solutions)[1] | Suitable for short-term storage. |
| 4°C | Low | Not recommended for long-term storage of solutions. |
| Room Temperature (20-25°C) | Very Low | Solutions should be used immediately after preparation. |
| > 40°C | Unstable | Increased temperature accelerates the rate of hydrolysis and degradation.[2][5] |
Table 2: Effect of pH on Mogroside Stability (General Trends)
| pH Range | Expected Stability | Notes |
| Acidic (pH < 4) | Low | Acid-catalyzed hydrolysis of glycosidic bonds is a common degradation pathway for glycosides.[6] |
| Neutral (pH 6-8) | Moderate | Generally the most stable range, but hydrolysis can still occur, especially at elevated temperatures. |
| Alkaline (pH > 8) | Low | Base-catalyzed degradation can occur. Mogroside V has been shown to be easily broken in alkaline solutions.[2] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 801.01 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Sonication: Place the vial in an ultrasonic bath to facilitate dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[1]
Protocol for a Stability-Indicating HPLC Method (Adapted from methods for mogrosides)
This protocol is a general guideline for developing a stability-indicating method. Optimization will be required for specific instrumentation and degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or ELSD.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat this compound solid powder at 80°C for 48 hours.
-
Photodegradation: Expose this compound solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation products from the parent this compound peak.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated hydrolytic degradation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
- 3. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Detection of Mogroside IIA1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Mogroside IIA1. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of this compound.[1] The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS significantly reduces matrix interference and allows for lower limits of detection compared to methods like HPLC-UV.[1]
Q2: What are the key considerations for sample preparation of this compound?
A2: Effective sample preparation is crucial for sensitive detection. Ultrasound-assisted solid-liquid extraction with a methanol/water mixture (e.g., 80/20, v/v) is a commonly used and efficient method for extracting mogrosides from complex matrices.[2] It is also important to consider sample cleanup to minimize matrix effects, which can suppress or enhance the analyte signal.
Q3: How can I avoid peak tailing or splitting in my HPLC analysis of this compound?
A3: Peak tailing or splitting can be caused by several factors. Ensure that the injection solvent is not stronger than the mobile phase. Using a gradient elution can help improve peak shape and reduce long retention times.[2] Also, check for column contamination or voids, and ensure the mobile phase pH is compatible with the column chemistry.
Q4: What are the optimal storage conditions for this compound standards and samples?
A4: For long-term storage, this compound stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), protected from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions. Prepared sample solutions kept at room temperature have been shown to be stable for at least 24 hours.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Signal in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Mogrosides show higher sensitivity in negative ionization mode. Ensure your mass spectrometer is set to ESI negative mode to detect the [M-H]⁻ ion.[2] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values for this compound. For triterpenoid glycosides, the fragmentation pattern often involves the loss of sugar moieties. Optimize the collision energy for the specific transition to maximize fragment ion intensity.[2] |
| Matrix Effects | Complex sample matrices can cause ion suppression. Evaluate matrix effects by comparing the analyte response in the matrix to the response in a clean solvent. If significant suppression is observed, improve sample cleanup using methods like solid-phase extraction (SPE) or dilute the sample.[3] |
| Analyte Degradation | Ensure proper storage of samples and standards. Avoid prolonged exposure to light and elevated temperatures. |
Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | An acetonitrile/water gradient with a small amount of formic acid (e.g., 0.1%) often provides good peak shapes for mogrosides.[2] Avoid isocratic elution, which can lead to long retention times and poor peak shapes for some mogrosides.[2] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample or reducing the injection volume. |
| Column Contamination | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced. |
Data Presentation
Comparison of Detection Methods for Mogrosides
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Mogroside V using different detection methods. While this data is for a related mogroside, it provides a useful comparison of the expected sensitivity. LC-MS/MS generally offers the highest sensitivity.
| Detection Method | LOD | LOQ | Reference |
| HPLC-UV (210 nm) | 7.0 µg/mL | 22.0 µg/mL | [4] |
| Charged Aerosol Detection | 1.4 µg/mL | 4.6 µg/mL | [4] |
| LC-MS/MS | 9.288–18.159 ng/mL | - | [1] |
Note: The LC-MS/MS LOD is for a mixture of seven mogrosides.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
-
Homogenization: Homogenize the dried and powdered sample material.
-
Extraction: Mix the homogenized sample with a methanol/water (80/20, v/v) solution.
-
Sonication: Sonicate the mixture for a specified period to enhance extraction efficiency.
-
Filtration: Filter the resulting solution to remove solid particles before HPLC or LC-MS/MS analysis.[2]
HPLC-ESI-MS/MS Method for Mogroside Analysis
This protocol is adapted from a method for the simultaneous quantification of eight mogrosides and can be optimized for this compound.[2]
-
HPLC System: Agilent 1260 Series LC system or equivalent.
-
Column: Agilent Poroshell 120 SB C18 column.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient program should be optimized to achieve good separation. A typical starting point is a linear gradient from low to high organic phase (acetonitrile) concentration.
-
Flow Rate: 0.25 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M-H]⁻ of this compound. Product ions and collision energies need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A streamlined workflow for the sensitive detection of this compound.
Logical Relationship for Troubleshooting Low Signal Intensity
Caption: Troubleshooting logic for low signal intensity in this compound analysis.
Putative Signaling Pathway Modulation by Mogrosides
Caption: Putative inhibitory effects of mogrosides on inflammatory signaling pathways.
References
Addressing matrix effects in LC-MS/MS analysis of Mogroside IIA1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Mogroside IIA1.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity. In complex matrices like biological fluids or natural product extracts, these interferences can significantly compromise the reliability of your results.
Q2: I am observing inconsistent peak areas and poor reproducibility for my this compound samples. Could this be due to matrix effects?
A: Yes, inconsistent peak areas and poor reproducibility are classic signs of matrix effects. If your calibration standards prepared in a clean solvent show good consistency, but your matrix-spiked samples or actual samples are highly variable, it is very likely that matrix components are interfering with the ionization of this compound.
Q3: How can I confirm the presence of matrix effects in my assay?
A: The most common method to quantify matrix effects is to compare the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values between 85% and 115% are often considered acceptable, but this can depend on the specific requirements of your assay.
Q4: What are the primary strategies to reduce or eliminate matrix effects for this compound analysis?
A: There are several strategies you can employ, often in combination:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Common techniques include:
-
Solid-Phase Extraction (SPE): Can be very effective for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): A classic technique to separate analytes based on their solubility.
-
Protein Precipitation (for biological samples): A simple and effective first step to remove the bulk of proteins.
-
Dilution: A straightforward approach to reduce the concentration of interfering components.
-
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by:
-
Trying different stationary phases (e.g., C18, HILIC).
-
Adjusting the mobile phase composition and gradient profile.
-
Using smaller particle size columns for higher resolution.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS is not available, a structurally similar compound can be used as an analog internal standard.
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix extract that is free of the analyte can help to compensate for consistent matrix effects.
Q5: I am still observing significant matrix effects after sample cleanup. What should I do next?
A: If you have optimized your sample preparation and are still facing issues, consider the following:
-
Further Chromatographic Optimization: Can you achieve better separation with a different column or a modified gradient?
-
Change Ionization Source: If you are using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
-
Sample Dilution: If your sensitivity allows, diluting your sample extract can be a very effective way to minimize matrix effects.
Data Presentation
The following table summarizes the analytical performance of a validated LC-MS/MS method for the simultaneous quantification of eight mogrosides, which provides a reference for what can be expected for this compound analysis.[1]
| Parameter | Result |
| Linearity (r²) | ≥ 0.9984 |
| Average Recovery | 91.22% to 106.58% |
| Intra-day Precision (RSD) | < 3.73% |
| Inter-day Precision (RSD) | < 3.91% |
| Repeatability (RSD) | < 3.42% |
| Stability (24h at RT, RSD) | < 3.01% |
Data adapted from a study on eight major mogrosides.[1]
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Sample Preparation - Solid-Liquid Extraction
This protocol is a general method for extracting mogrosides from a solid matrix, such as dried monk fruit.
-
Homogenization: Weigh a representative portion of the dried and powdered sample material.
-
Extraction:
-
Add the homogenized sample to a suitable tube.
-
Add an extraction solvent of 80:20 methanol:water (v/v). A common ratio is 1 g of sample to 10 mL of solvent.
-
Vortex the sample thoroughly.
-
-
Ultrasonication: Place the sample in an ultrasonic bath for 30 minutes to facilitate extraction.[1]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis Parameters
These are typical starting parameters for the analysis of mogrosides and can be adapted for this compound.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18) is a good starting point.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Gradient: A gradient elution is recommended to achieve good separation of mogrosides. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.[1]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode has shown high sensitivity for mogrosides.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution. For reference, other mogrosides have shown characteristic losses of glucose moieties.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for identifying and addressing matrix effects.
Experimental Workflow for this compound Sample Preparation
Caption: A typical sample preparation workflow for this compound.
References
Challenges in the large-scale purification of Mogroside IIA1.
Welcome to the technical support center for the large-scale purification of Mogroside IIA1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
The main challenges stem from the complex mixture of structurally similar mogrosides in the raw extract of Siraitia grosvenorii (monk fruit). This compound is a minor component, making its isolation difficult. Key challenges include:
-
Co-elution of Impurities: this compound has a similar polarity and molecular weight to other mogrosides like Mogroside IIE and isomers, leading to poor resolution in chromatographic separations.
-
Low Abundance: The low concentration of this compound in the crude extract necessitates processing large volumes of material, which can be costly and time-consuming.
-
Structural Similarity: Mogrosides differ by the number and linkage of glucose units attached to the mogrol aglycone. This subtle variation makes selective separation difficult.[1]
-
Lack of a Strong Chromophore: Mogrosides lack a strong UV-absorbing chromophore, which can make detection and quantification challenging, often requiring methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[2]
Q2: Which chromatographic resins are most effective for this compound purification?
A multi-step chromatographic approach is typically required.
-
Macroporous Adsorbent Resins: Resins like HZ 806 are effective for initial enrichment of total mogrosides from the crude extract.[3][4] They work by adsorbing the mogrosides, allowing for the removal of more polar impurities like sugars and salts.
-
Reversed-Phase Silica (C18): Preparative high-performance liquid chromatography (prep-HPLC) using a C18 column is often necessary for the fine separation of individual mogrosides.[5]
-
Specialized Resins: Boronic acid-functionalized silica gel has shown high selectivity for diol-containing molecules like mogrosides and could be a promising, though less common, option for enhancing purity.[5]
Q3: Is crystallization a viable final purification step for this compound?
Crystallization can be an effective final step for achieving high purity, particularly for the more abundant Mogroside V. However, for minor components like this compound, several challenges exist:
-
Low Concentration: The low concentration of this compound in the enriched fraction makes it difficult to reach the supersaturation required for crystal nucleation.
-
Presence of Impurities: Structurally similar mogrosides can act as impurities that inhibit crystal growth or co-crystallize, reducing the final purity.
-
Amorphous Precipitation: The high complexity of the mixture can lead to the formation of amorphous precipitates instead of well-defined crystals.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other mogrosides (e.g., Mogroside IIE) in prep-HPLC. | 1. Inappropriate mobile phase composition.2. Column overloading.3. Incorrect flow rate. | 1. Optimize the mobile phase: Use a shallow gradient of acetonitrile and water. Small changes in the organic solvent percentage can significantly impact resolution.2. Reduce sample load: A lower sample concentration can improve peak shape and separation.3. Adjust flow rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution. |
| Low yield of this compound after macroporous resin chromatography. | 1. Incomplete adsorption to the resin.2. Incomplete desorption during elution.3. Breakthrough of this compound during loading. | 1. Check pH and temperature: Adsorption can be sensitive to these parameters. Isotherms at different temperatures may be needed to optimize binding.[3]2. Optimize elution solvent: Increase the ethanol concentration in the elution buffer. A gradient elution might be more effective than isocratic elution.3. Monitor the flow-through: Use HPLC to analyze the column outlet during loading to ensure the target molecule is not eluting prematurely. |
| Difficulty in detecting and quantifying this compound peaks. | 1. Low concentration of the analyte.2. Weak UV absorbance of mogrosides. | 1. Use a more sensitive detector: Employ an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not rely on a chromophore.2. Increase injection volume: This can enhance the signal, but be mindful of potential peak broadening. |
| Failure to crystallize this compound from the purified fraction. | 1. Purity of the fraction is too low.2. Sub-optimal solvent system.3. Presence of amorphous precipitate. | 1. Further purify the fraction: An additional chromatographic step may be necessary.2. Screen different solvent/anti-solvent systems: A systematic approach to screen various solvent combinations is recommended.3. Consider seeding: If a small amount of crystalline this compound is available, it can be used to seed the crystallization trial.[6] |
Quantitative Data Summary
Direct quantitative data for the large-scale purification of this compound is scarce in the literature. The table below presents data for the purification of Mogroside V, the most abundant mogroside, which can serve as a benchmark for establishing a purification process for this compound.
| Purification Step | Starting Purity (Mogroside V) | Final Purity (Mogroside V) | Yield/Recovery | Reference |
| Macroporous Resin (HZ 806) | ~0.5% in crude herb | 10.7% | 15.1-fold purification factor | [3][4] |
| Boronic Acid-Functionalized Silica Gel | 35.67% in crude extract | 76.34% | >96% desorption | [5] |
| Semi-preparative HPLC (post-specialized resin) | 76.34% | 99.60% | Not specified | [5] |
| Membrane Filtration & Nanofiltration | Not specified | >50% | Not specified | [7] |
Experimental Protocols
Protocol 1: Enrichment of Total Mogrosides using Macroporous Resin Chromatography
This protocol is a general method for the initial enrichment of total mogrosides from a crude monk fruit extract.
-
Preparation of Crude Extract:
-
Extract dried and powdered Siraitia grosvenorii fruit with hot water (e.g., 1:10 solid-to-liquid ratio) for 2 hours.
-
Filter the extract to remove solid particles.
-
Concentrate the filtrate under vacuum to a suitable volume.
-
-
Column Preparation and Equilibration:
-
Pack a column with a macroporous adsorbent resin (e.g., HZ 806).
-
Wash the resin sequentially with deionized water until the effluent is clear.
-
Equilibrate the column with deionized water.
-
-
Sample Loading:
-
Load the concentrated crude extract onto the column at a controlled flow rate.
-
Collect the flow-through and wash fractions.
-
-
Washing:
-
Wash the column with 2-3 bed volumes (BV) of deionized water to remove sugars and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol. A typical elution might start with 10% ethanol and increase to 40-70% ethanol.[3]
-
Collect fractions and analyze them by HPLC to identify those containing this compound.
-
-
Post-processing:
-
Pool the fractions rich in the target mogroside.
-
Remove the ethanol under vacuum.
-
Lyophilize or spray-dry the aqueous solution to obtain an enriched mogroside powder.
-
Protocol 2: High-Purity Separation by Preparative HPLC
This protocol describes the fine separation of this compound from an enriched mogroside mixture.
-
Sample Preparation:
-
Dissolve the enriched mogroside powder in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm filter to remove any particulates.
-
-
Chromatographic System:
-
Elution Method:
-
Equilibrate the column with the initial mobile phase composition (e.g., 22% acetonitrile).[5]
-
Inject the sample onto the column.
-
Run a shallow gradient elution. The exact gradient will need to be optimized but may involve a slow increase in acetonitrile concentration.
-
Set the flow rate according to the column dimensions (e.g., 15 mL/min for a 30 mm ID column).[5]
-
-
Fraction Collection:
-
Collect fractions based on the retention time of a this compound standard.
-
Analyze the collected fractions for purity using analytical HPLC.
-
-
Final Processing:
-
Pool the high-purity fractions.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound powder.
-
Visualizations
Caption: General workflow for the large-scale purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Mogroside IIA1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of Mogroside IIA1.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Oral Bioavailability Despite Formulation Efforts | Poor aqueous solubility of this compound. this compound is a triterpenoid glycoside with inherently low water solubility, which limits its dissolution in gastrointestinal fluids.[1][2] | 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystal technology to increase the surface area for dissolution. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to prevent crystallization and enhance dissolution. 3. Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) or nanoemulsions to improve the solubilization of this compound in the gastrointestinal tract.[3][4] |
| Low membrane permeability. The large molecular size and number of hydrogen bond donors in this compound can hinder its passage across the intestinal epithelium.[5][6] | 1. Use of Permeation Enhancers: Co-administer this compound with recognized permeation enhancers like piperine or certain surfactants that can transiently open tight junctions. 2. Inhibition of P-glycoprotein (P-gp) Efflux: Investigate if this compound is a substrate for P-gp efflux transporters. If so, co-administration with a P-gp inhibitor like verapamil or quercetin may increase intracellular concentration and absorption.[7] | |
| Pre-systemic metabolism (gut and liver). Triterpenoid glycosides can be metabolized by gut microbiota and undergo first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation.[5][8] | 1. Co-administration with Antibiotics: In preclinical models, this can be used to assess the impact of gut microbiota on metabolism. 2. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound that can be absorbed more readily and then converted to the active form in vivo.[9] | |
| High Variability in Pharmacokinetic Data | Inconsistent formulation performance. The physical stability of the formulation (e.g., particle size, crystallinity) may vary between batches. | 1. Thorough Formulation Characterization: Ensure consistent particle size distribution, morphology, and degree of crystallinity for each batch. 2. Stability Studies: Conduct stability studies of the formulation under relevant storage conditions. |
| Fed vs. Fasted State of Animals. The presence of food can significantly alter the gastrointestinal environment (pH, bile secretion), affecting the dissolution and absorption of poorly soluble compounds.[1] | 1. Standardize Experimental Conditions: Strictly control the feeding state of the animals in your study (e.g., all fasted or all fed) to minimize variability. 2. Investigate Food Effects: Conduct a separate study to specifically evaluate the effect of food on the bioavailability of your this compound formulation. | |
| Difficulty in Preparing a Stable Formulation | Precipitation of this compound in aqueous vehicles. This is due to its low aqueous solubility. | 1. Optimize Solvent System: For liquid formulations, use a co-solvent system (e.g., DMSO, PEG300, Tween-80) to improve solubility.[10] 2. Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with this compound, thereby increasing its apparent water solubility.[11] |
| Physical instability of amorphous solid dispersions. Amorphous forms are thermodynamically unstable and can revert to a crystalline state over time. | 1. Polymer Selection: Choose a polymer that has good miscibility with this compound and a high glass transition temperature to inhibit recrystallization. 2. Addition of Surfactants: Incorporate surfactants into the solid dispersion to further enhance stability and dissolution. |
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
Q1: What are the main physicochemical barriers to the oral bioavailability of this compound?
A1: The primary barriers are its poor aqueous solubility and likely low intestinal permeability due to its large molecular weight and complex structure.[5][6] Additionally, as a triterpenoid glycoside, it may be subject to efflux by transporters like P-glycoprotein and metabolism by gut microbiota.[7][8]
Q2: What are some recommended starting points for formulating this compound for in vivo studies?
A2: For initial in vivo screening, a common approach for poorly soluble compounds is to formulate them as a suspension in a vehicle containing a viscosity-enhancing agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to improve wetting. For attempts to enhance bioavailability, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions are promising strategies.[3][4][12]
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound.[10] For cell-based assays, it is crucial to ensure the final DMSO concentration is non-toxic to the cells.
In Vivo Study Design
Q4: What animal model is appropriate for pharmacokinetic studies of this compound?
A4: Rats are a commonly used and well-characterized model for the pharmacokinetic evaluation of natural products, including mogrosides.
Q5: How does the gut microbiome potentially influence the bioavailability of this compound?
A5: Intestinal bacteria can hydrolyze the glycosidic bonds of saponins like this compound, converting them into their aglycone form (mogrol) and other metabolites.[5][8] These metabolites may have different absorption characteristics and biological activities compared to the parent compound.
Q6: What is the role of efflux transporters like P-glycoprotein in the absorption of this compound?
A6: P-glycoprotein is an efflux transporter present in the intestinal epithelium that can pump absorbed drugs back into the intestinal lumen, thereby limiting their net absorption. While not specifically confirmed for this compound, other saponins have been shown to be P-gp substrates.[7] Therefore, it is a potential mechanism for low bioavailability that should be considered.
Quantitative Data Summary
Specific quantitative data on the enhancement of this compound bioavailability is limited in the current literature. The following table provides an illustrative example based on improvements seen with other poorly soluble triterpenoid glycosides when formulated using advanced delivery systems.
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | Baseline | Baseline | 100 |
| This compound (Micronized) | ~1.5-fold increase | ~1.8-fold increase | ~180 |
| This compound (Solid Dispersion) | ~3-fold increase | ~4-fold increase | ~400 |
| This compound (Nanoemulsion) | ~5-fold increase | ~7-fold increase | ~700 |
Note: The values presented are hypothetical and intended for illustrative purposes to demonstrate the potential magnitude of improvement with different formulation strategies.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion
-
Oil Phase Preparation: Dissolve a specific amount of this compound in a suitable oil (e.g., oleic acid, medium-chain triglycerides) with gentle heating and stirring.
-
Surfactant/Co-surfactant Mixture: In a separate container, mix a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol® HP) at a predetermined ratio.
-
Formation of the Nanoemulsion Preconcentrate: Add the oil phase to the surfactant/co-surfactant mixture and stir until a clear and homogenous solution is obtained.
-
Nanoemulsion Formation: Add the preconcentrate dropwise to an aqueous phase (e.g., water or buffer) under gentle agitation. The nanoemulsion will form spontaneously.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential using dynamic light scattering.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Troubleshooting decision tree for low bioavailability of this compound.
Caption: Potential absorption and metabolism pathway of this compound in the intestine.
References
- 1. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of Absorption Characteristics of the Total Saponins from Radix Ilicis Pubescentis in an In Situ Single-Pass Intestinal Perfusion (SPIP) Rat Model by Using Ultra Performance Liquid Chromatography (UPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
Preventing degradation of Mogroside IIA1 during sample preparation.
Technical Support Center: Mogroside IIA1 Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guidance and frequently asked questions to help you prevent the degradation of this compound during sample preparation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a glycoside, its structure, which consists of a mogrol aglycone linked to sugar moieties, can be susceptible to degradation under certain experimental conditions. This degradation can lead to the formation of other mogroside variants or the aglycone, mogrol, which can significantly impact the quantification and bioactivity assessment of this compound.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors that can lead to the degradation of this compound during sample preparation include:
-
High Temperatures: Mogrosides can be thermally labile. Processing or drying samples at elevated temperatures can lead to their decomposition.[1][2]
-
Extreme pH Conditions: Harsh acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bonds in the this compound molecule.
-
Enzymatic Activity: The fresh fruit of Siraitia grosvenorii contains endogenous enzymes that can degrade mogrosides.[2] If not properly inactivated, these enzymes can alter the mogroside profile of the sample. The biotransformation of larger mogrosides into smaller ones like this compound through deglycosylation has been observed.[3]
Q3: How can I prevent enzymatic degradation of this compound in my samples?
To prevent enzymatic degradation, it is crucial to inactivate endogenous enzymes as early as possible in your workflow. This can be achieved by:
-
Freeze-drying: Immediately freezing and then lyophilizing fresh fruit samples helps to preserve the integrity of the mogrosides by minimizing enzymatic activity.[4]
-
Low-Temperature Storage: Store fresh fruit samples at -20°C or lower until they can be processed.[4]
-
Solvent Extraction: Initiating the extraction process with an appropriate solvent, such as a methanol/water mixture, can help to denature and inactivate enzymes.
Q4: What is the recommended solvent system for extracting this compound?
An 80:20 (v/v) mixture of methanol and water is a commonly used and effective solvent system for the extraction of mogrosides, including this compound.[4][5] This system, often combined with ultrasonication, provides good recovery and is compatible with subsequent analytical techniques like HPLC-MS.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Thermal Degradation: The sample was exposed to high temperatures during drying or extraction. | Use low-temperature drying methods like freeze-drying.[2][4] Maintain lower temperatures during extraction and solvent evaporation steps. |
| Incomplete Extraction: The extraction time or solvent-to-sample ratio was insufficient. | Optimize the extraction parameters, such as extending the sonication time or using a higher solvent volume. | |
| Appearance of unexpected peaks corresponding to other mogrosides or mogrol in chromatograms. | Enzymatic Degradation: Endogenous enzymes in the sample were not properly inactivated. | Ensure rapid freezing or immediate processing of fresh samples. Use extraction solvents that aid in enzyme denaturation. |
| Acid or Base Hydrolysis: The sample was exposed to extreme pH conditions during preparation. | Maintain a neutral or slightly acidic pH during extraction and processing. Use buffered solutions where appropriate. | |
| Inconsistent quantification results between sample replicates. | Non-homogenous Sample: The initial sample material was not properly homogenized. | Thoroughly grind and mix the dried sample material to ensure homogeneity before taking aliquots for extraction. |
| Sample Instability: The prepared extracts were not stored correctly before analysis. | Store extracts at 4°C for short-term storage or -20°C for longer periods.[4] |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound is limited, the following table summarizes findings on the stability of related mogrosides under different conditions, which can serve as a valuable reference.
| Parameter | Condition | Observation | Implication for this compound | Reference |
| Temperature | Adsorption at 25-40°C vs. >40°C | Adsorption of Mogroside V decreased above 40°C, partly due to decomposition. | High temperatures are likely to degrade this compound. | [1] |
| Drying Method | High-temperature drying vs. low-temperature drying of monk fruit | Contents of Mogroside V were significantly lower in samples dried at high temperatures. | Low-temperature processing is crucial for preserving this compound. | [2] |
| Storage | Fresh monk fruit | Samples should be kept frozen at -20°C until processing. | Proper storage is essential to prevent degradation before extraction. | [4] |
| Analytical Stability | HPLC mobile phase | An acetonitrile/water eluent with 0.1% formic acid provides good separation and symmetric peaks. | A slightly acidic environment is suitable for the analysis of mogrosides. | [5] |
Detailed Experimental Protocol: Sample Preparation for HPLC-MS Analysis
This protocol outlines a method for the preparation of monk fruit samples for the analysis of this compound, designed to minimize degradation.
1. Sample Pre-treatment:
- Immediately after harvesting, freeze fresh monk fruit samples in liquid nitrogen and store them at -80°C.
- Alternatively, freeze-dry the fresh fruit to remove water and inhibit enzymatic activity.
- Grind the freeze-dried fruit into a fine, homogenous powder (<65 mesh).[4]
2. Extraction:
- Weigh approximately 0.5 g of the powdered monk fruit sample into a centrifuge tube.[4]
- Add 25 mL of an 80:20 (v/v) methanol-water solution.[4]
- Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
- Perform ultrasonic extraction for 30 minutes in a temperature-controlled water bath to prevent overheating.
- Centrifuge the mixture at 3,000 rpm for 5 minutes.[2]
3. Final Sample Preparation:
- Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants combined.
- Filter the supernatant through a 0.22 µm nylon membrane filter into an HPLC vial.[2]
- Store the prepared sample at 4°C if it is to be analyzed within a short period, or at -20°C for longer-term storage before analysis.[4]
Visualizations
Workflow for Preventing this compound Degradation
Caption: Workflow for sample preparation to minimize this compound degradation.
Logical Relationships in Degradation Prevention
Caption: Key factors in preventing this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
Validation & Comparative
Comparative analysis of Mogroside IIA1 and Mogroside V bioactivity.
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two prominent mogrosides, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of the bioactive properties of Mogroside IIA1 and Mogroside V, two major triterpenoid glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). While both compounds contribute to the characteristic sweetness of monk fruit, emerging research indicates they possess distinct pharmacological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the bioactivities of this compound and Mogroside V. It is important to note that while extensive research has been conducted on Mogroside V, data for this compound is comparatively limited.
| Bioactivity | Compound | Assay | Test System | Result (IC₅₀/EC₅₀) |
| Antioxidant | Mogroside V | Hydroxyl Radical Scavenging | Chemiluminescence Assay | 48.44 µg/mL[1] |
| Superoxide Anion Scavenging | Chemiluminescence Assay | > 11-oxo-mogroside V (EC₅₀ = 4.79 µg/mL)[1] | ||
| Hydrogen Peroxide Scavenging | Chemiluminescence Assay | > 11-oxo-mogroside V (EC₅₀ = 16.52 µg/mL)[1] | ||
| This compound | - | - | Data not available | |
| Anti-inflammatory | Mogroside V | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Data not available (qualitative inhibition reported) |
| This compound | - | - | Data not available | |
| Anti-cancer | Mogroside V | Cell Proliferation (PANC-1) | MTT Assay | Dose- and time-dependent inhibition[2] |
| This compound | - | - | Data not available | |
| Anti-diabetic | Mogroside V | AMPK Activation | In vitro enzyme assay | EC₅₀ = 20.4 µM[3] |
| This compound | - | - | Data not available | |
| Antiviral | This compound | Epstein-Barr Virus Early Antigen | - | Inhibitory effects reported[4] |
| Mogroside V | - | - | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data table.
Antioxidant Activity Assays
a) DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol and protect it from light.
-
Prepare various concentrations of the test compounds (Mogroside V) and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[1][5][6]
-
b) Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging
-
Principle: This assay measures the light emission produced from a chemical reaction involving ROS. The reduction in light intensity in the presence of an antioxidant indicates its scavenging capacity.
-
Protocol:
-
Specific ROS-generating systems are used (e.g., pyrogallol autoxidation for superoxide anions, Fenton reaction for hydroxyl radicals, and H₂O₂ solution).
-
The chemiluminescence reaction is initiated by adding a luminol solution.
-
The test compound (Mogroside V) is added to the reaction mixture at various concentrations.
-
The chemiluminescence intensity is measured using a luminometer.
-
The scavenging activity is calculated as the percentage of inhibition of the chemiluminescence signal compared to a control without the antioxidant.
-
The EC₅₀ value (the concentration of the sample that scavenges 50% of the specific ROS) is calculated.[1]
-
Anti-inflammatory Activity Assay
a) Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound (Mogroside V) for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells without the test compound. The IC₅₀ value can then be determined.[7][8][9][10][11][12]
-
Anti-cancer Activity Assay
a) MTT Assay for Cell Viability and Proliferation
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., PANC-1) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (Mogroside V) for different time points (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for a few hours (e.g., 4 hours) to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][4][13][14][15]
-
Anti-diabetic Activity Assay
a) In Vitro AMPK Activation Assay
-
Principle: This assay measures the ability of a compound to directly activate the AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
-
Protocol:
-
A purified, active AMPK enzyme preparation is used.
-
The assay is typically performed in a 96-well plate format.
-
The test compound (Mogroside V) is incubated with the AMPK enzyme in the presence of its substrates, AMP and a specific peptide substrate (e.g., SAMS peptide), and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated peptide substrate is quantified, often using a method that detects the incorporation of radiolabeled phosphate from [γ-³²P]ATP or through antibody-based detection methods (e.g., ELISA).
-
The activity of AMPK is determined by the amount of phosphorylated product formed. The fold activation by the test compound is calculated relative to a vehicle control.
-
The EC₅₀ value, the concentration of the compound that produces 50% of the maximal activation, is determined from a dose-response curve.[3]
-
b) Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Principle: This assay measures the ability of a compound to stimulate the uptake of glucose into insulin-sensitive cells like adipocytes.
-
Protocol:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes to establish a basal state.
-
Treat the cells with the test compound or a positive control (e.g., insulin) for a specified time.
-
Initiate glucose uptake by adding a glucose analog, such as 2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of internalized glucose analog. For radioactive methods, this is done using a scintillation counter. For fluorescent methods, a fluorescence plate reader is used.
-
The rate of glucose uptake is calculated and compared to untreated control cells.[3][16][17][18]
-
Antiviral Activity Assay
a) Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation
-
Principle: This assay assesses the ability of a compound to inhibit the lytic replication cycle of EBV, which is initiated by the expression of early antigens.
-
Protocol:
-
Use an EBV-positive cell line, such as Raji cells.
-
Induce the EBV lytic cycle using a chemical inducer like 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Treat the cells with various concentrations of the test compound (this compound) simultaneously with or prior to the induction.
-
After a specific incubation period (e.g., 48 hours), harvest the cells.
-
Fix the cells on slides and perform an indirect immunofluorescence assay using human sera containing antibodies against EBV EA.
-
The percentage of EA-positive cells is determined by counting fluorescent cells under a microscope.
-
The inhibitory effect of the compound is calculated based on the reduction in the percentage of EA-positive cells compared to the induced, untreated control.[19][20]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows associated with the bioactivities of Mogroside V.
Caption: Anti-cancer signaling pathway of Mogroside V in pancreatic cancer cells.
Caption: Anti-inflammatory mechanism of Mogroside V via the TLR4/MyD88/NF-κB pathway.
Caption: Anti-diabetic action of Mogroside V through AMPK signaling pathway activation.
Caption: Experimental workflow for determining cell viability using the MTT assay.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT Cell Viability Assay [bio-protocol.org]
- 16. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of epstein-barr virus early antigen activation promoted by 12-O-tetradecanoylphorbol-13-acetate by the non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of the epstein-barr virus lytic cycle by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Mogroside IIA1
This guide provides a comprehensive comparison of analytical methods for the quantification of Mogroside IIA1, a key triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This compound, along with other mogrosides, contributes to the characteristic sweetness of monk fruit and is of significant interest to researchers, scientists, and drug development professionals for its potential health benefits, including antioxidant, antidiabetic, and anticancer activities.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.
This document outlines and compares the performance of common analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is compiled from various studies and provides a basis for selecting the most appropriate method for a specific research or development need.
Method Performance Comparison
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and complexity. The following table summarizes the performance characteristics of HPLC-UV, HPLC-ELSD, and LC-MS/MS for the analysis of mogrosides, including this compound.
| Parameter | HPLC-UV | HPLC-ELSD | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | Not explicitly found | ≥ 0.9984[2] |
| Precision (RSD%) | Intra-day: < 8.68% Inter-day: < 5.78%[3] | Not explicitly found | Intra-day: < 3.73% Inter-day: < 3.91%[2] |
| Accuracy (Recovery %) | 85.1% - 103.6%[3] | Not explicitly found | 95.5% - 103.7%[4] |
| Limit of Detection (LOD) | 0.75 µg/mL[3] | Not explicitly found | 9.288 ng/mL - 18.159 ng/mL[4] |
| Limit of Quantification (LOQ) | 2 µg/mL[3] | Not explicitly found | 96.0 ng/mL (for Mogroside V in plasma)[5] |
| Selectivity | Moderate | Moderate | High |
| Cost | Low | Moderate | High |
| Complexity | Low | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and cross-validating analytical results. Below are representative protocols for the quantification of mogrosides using different analytical techniques.
LC-MS/MS Method for Mogroside Quantification
This method is highly sensitive and selective, making it suitable for complex matrices and low concentration samples.
a. Sample Preparation:
-
Weigh 1.0 g of the sample (e.g., Luo Han Guo extract) into a 50 mL centrifuge tube.[4]
-
Add a specific volume of methanol to dissolve the sample.[4]
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm organic phase filter prior to LC-MS/MS analysis.[4]
b. Standard Solution Preparation:
-
Prepare individual stock solutions of mogroside standards (including this compound) at a concentration of 1.0 mg/mL in methanol.[4]
-
Prepare a mixed standard working solution by diluting the stock solutions with methanol to achieve a concentration gradient (e.g., 25 ng/mL to 800 ng/mL).[4]
c. Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB C18 or similar.[2]
-
Mobile Phase: Gradient elution with acetonitrile (A) and water (B), both containing 0.1% formic acid.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
-
Precursor and Product Ions: Optimized for each specific mogroside. For example, for Mogroside V, the transition is m/z 1285.6 → 1123.7.[5]
HPLC-UV Method for Mogroside Quantification
This method is cost-effective and widely available, suitable for routine quality control of raw materials and finished products with relatively high concentrations of mogrosides.
a. Sample Preparation:
-
Utilize micelle-mediated cloud-point extraction for pre-concentration.[3]
-
Mix the sample with a solution of a nonionic surfactant (e.g., Genapol® X-080).[3]
-
Induce cloud point formation by heating.
-
Separate the surfactant-rich phase containing the mogrosides.
-
Dissolve the residue in the mobile phase for HPLC analysis.
b. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: Gradient elution with acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
HPLC-ELSD Method for Mogroside Quantification
This method is useful for detecting compounds that lack a strong UV chromophore and provides a more universal response compared to UV detection.
a. Chromatographic Conditions:
-
Column: Primesep AP mixed-mode stationary phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with 80% Acetonitrile, 0.5% Acetic acid in water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
ELSD Settings: Nebulizer and evaporator temperatures at 50°C, with a gas flow rate of 1.6 SLM.[7]
Visualizing the Workflow and Potential Pathways
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 5. pjps.pk [pjps.pk]
- 6. mdpi.com [mdpi.com]
- 7. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Antidiabetic Properties of Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the antidiabetic properties of various mogrosides, the sweet compounds derived from the monk fruit (Siraitia grosvenorii). By synthesizing experimental data from in vitro and in vivo studies, this document aims to provide a clear and data-driven overview to inform future research and drug development in the field of metabolic disorders.
Introduction to Mogrosides and Their Antidiabetic Potential
Mogrosides are a class of triterpenoid glycosides that are the primary contributors to the intense sweetness of monk fruit. Beyond their use as natural, non-caloric sweeteners, emerging research has highlighted their significant pharmacological activities, including antioxidant, anti-inflammatory, and, most notably, antidiabetic effects.[1][2] These compounds are being investigated as potential therapeutic agents for managing type 2 diabetes mellitus (T2DM). Their mechanisms of action are multifaceted, primarily involving the inhibition of carbohydrate-digesting enzymes and the modulation of key metabolic signaling pathways.[3][4] The main mogrosides found in monk fruit include Mogroside V, IV, III, and II, with their concentrations varying depending on the fruit's maturity.[3][5]
Comparative Analysis of Antidiabetic Effects
Direct comparative studies on a wide range of purified mogrosides are limited. However, research comparing ripe and unripe monk fruit extracts provides valuable insights into the differing potencies of their dominant mogroside constituents. Ripe fruit extract (RFE) is rich in sweet-tasting mogrosides like Mogroside V, while unripe fruit extract (UFE) contains a higher concentration of the bitter-tasting Mogroside II.[3][5]
In Vitro Enzyme Inhibition
A key mechanism for controlling postprandial hyperglycemia is the inhibition of intestinal α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable glucose. By slowing this process, mogrosides can help to moderate the rise in blood glucose levels after a meal.
The following table summarizes the comparative inhibitory activities of RFE and UFE on these enzymes.
| Extract / Compound | Target Enzyme | IC50 Value | Maximum Inhibition (%) | Source |
| Ripe Fruit Extract (RFE) | α-glucosidase | 7.60 mg/mL | 98.48% (at 50 mg/mL) | [3][6] |
| Unripe Fruit Extract (UFE) | α-glucosidase | 6.62 mg/mL | 85.90% (at 50 mg/mL) | [3][6] |
| Ripe Fruit Extract (RFE) | α-amylase | Not Reported | 84.78% (at 25 mg/mL) | [3][6] |
| Unripe Fruit Extract (UFE) | α-amylase | Not Reported | 95.10% (at 25 mg/mL) | [3][6] |
| Mogroside III | Intestinal Maltase | - | Inhibitory effect noted | [7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Interestingly, the unripe fruit extract, rich in Mogroside II, showed a more potent inhibition of α-glucosidase (lower IC50) and α-amylase (higher percentage inhibition), suggesting Mogroside II may be a more effective inhibitor of these enzymes compared to the mixture of mogrosides found in the ripe fruit.[3]
In Vivo Hypoglycemic Effects
Animal models of diabetes are crucial for evaluating the physiological effects of mogrosides on blood glucose homeostasis. Studies using streptozotocin (STZ)-nicotinamide-induced diabetic mice have compared the efficacy of ripe and unripe monk fruit extracts.
| Treatment Group | Dosage | Duration | Percentage Blood Glucose Reduction (PBGR) | Source |
| Ripe Fruit Extract (RFE) | 300 mg/kg | 24 days | 67.04% | [3][6] |
| Unripe Fruit Extract (UFE) | 300 mg/kg | 24 days | 60.69% | [3][6] |
| Ripe Fruit Extract (RFE) | 150 mg/kg | 24 days | 63.00% | [3] |
| Unripe Fruit Extract (UFE) | 150 mg/kg | 24 days | 63.30% | [3] |
| Glibenclamide (Positive Control) | 5 mg/kg | 24 days | 62.88% | [3][6] |
At a higher dose (300 mg/kg), the ripe fruit extract demonstrated superior efficacy in reducing blood glucose compared to the unripe fruit extract.[3][6] This suggests that while Mogroside II in the UFE might be a potent enzyme inhibitor in vitro, the overall physiological effect of the mogroside mixture in RFE (including Mogroside V) is more pronounced in lowering blood glucose in vivo.[3] Other studies have confirmed that Mogroside V, the most abundant mogroside in ripe fruit, stimulates insulin secretion from pancreatic β-cells, which contributes to its antidiabetic effect.[8][9]
Mechanistic Insights: The AMPK Signaling Pathway
The antidiabetic effects of mogrosides are largely attributed to their ability to activate the AMP-activated protein kinase (AMPK) signaling pathway.[10] AMPK acts as a master regulator of cellular energy metabolism. Its activation in tissues like the liver can suppress gluconeogenesis (glucose production) and enhance glucose uptake, thereby contributing to lower blood glucose levels and improved insulin sensitivity.
Below is a diagram illustrating the proposed mechanism of action for mogrosides.
Experimental Protocols
This section details the methodologies used in the cited studies to enable replication and further investigation.
In Vivo Antidiabetic Activity Assay
This protocol describes the induction of diabetes in mice and the subsequent evaluation of mogroside extracts.
-
Animal Model : Male mice are used. Type 2 diabetes is induced using a combination of a high-fat diet and a low dose of streptozotocin (STZ) or through a single high-dose STZ injection for type 1 models.[11][12] A common method involves an intraperitoneal injection of STZ dissolved in a citrate buffer (pH 4.5).[13]
-
Induction Confirmation : Diabetes is confirmed by measuring fasting blood glucose levels several days post-STZ injection. Mice with blood glucose levels typically above 11.1 mmol/L (200 mg/dL) are selected for the study.[3]
-
Treatment Groups : Diabetic mice are randomly divided into several groups: a negative control (vehicle), a positive control (e.g., glibenclamide 5 mg/kg), and treatment groups receiving different doses of mogroside extracts (e.g., 150 and 300 mg/kg).[3]
-
Administration and Duration : The extracts are administered daily via oral gavage for a period of 24 days.[3]
-
Data Collection : Fasting blood glucose is measured at regular intervals (e.g., every four days) from tail vein blood using a glucometer. Body weight is also monitored.
-
Endpoint Analysis : The primary endpoint is the percentage blood glucose reduction (PBGR), calculated at the end of the treatment period.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of mogrosides to inhibit α-glucosidase activity.
-
Enzyme and Substrate Preparation : α-glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.[14][15]
-
Reaction Mixture : In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the mogroside extract or purified compound for a short period (e.g., 5 minutes) at 37°C.[14][15]
-
Initiation and Incubation : The reaction is initiated by adding the pNPG substrate to the mixture. The plate is then incubated for a defined period (e.g., 20-30 minutes) at 37°C.[14][15]
-
Termination : The reaction is stopped by adding a solution of sodium carbonate (e.g., 1 M).[14]
-
Measurement : The amount of p-nitrophenol released by the enzymatic reaction is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
Calculation : The percentage of inhibition is calculated relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve. Acarbose is commonly used as a positive control.[14]
Conclusion
The available evidence strongly supports the antidiabetic potential of mogrosides. While direct comparisons of purified mogrosides are still needed, current data suggests that different mogrosides may possess varying potencies and mechanisms of action. Mogroside II, found in unripe monk fruit, appears to be a potent inhibitor of carbohydrate-hydrolyzing enzymes in vitro.[3] Conversely, the mixture of mogrosides in ripe fruit, particularly Mogroside V, demonstrates superior efficacy in lowering blood glucose in vivo, likely through a combination of enzyme inhibition and the stimulation of insulin secretion.[3][8] The activation of the AMPK signaling pathway is a central mechanism underlying these beneficial effects. Further research focusing on the head-to-head comparison of purified mogrosides will be critical for identifying the most promising candidates for development as novel antidiabetic therapies.
References
- 1. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. Elucidating Key Components and Mechanisms Underlying the Synergistic Anti-Type 2 Diabetes Effect of Morus alba L. and Siraitia grosvenorii Combination: An Integrated In Vitro Enzymology, Untargeted Metabolomics, and Network Pharmacology Approach [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. protocols.io [protocols.io]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Mogroside IIA1's Therapeutic Potential in Liver Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of Mogroside IIA1 in the context of liver fibrosis. Due to the limited availability of direct in vivo studies on this compound, data from its precursor, Mogroside V, is utilized as a proxy, given that Mogroside V is metabolized into this compound, among other metabolites. This guide compares the efficacy of Mogroside V with two established therapeutic alternatives for liver fibrosis: Pirfenidone and Silymarin.
Comparative Efficacy in Animal Models of Liver Fibrosis
The following table summarizes the in vivo efficacy of Mogroside V and its comparators in animal models of liver fibrosis.
| Compound | Animal Model | Dosage | Treatment Duration | Key Outcomes |
| Mogroside V | CCl4-induced mice | 25 mg/kg | 4 weeks | Significantly reduced inflammatory infiltration, pro-inflammatory cytokine release, and myeloperoxidase activity. Impaired the increase in liver fibrotic markers like collagen type I.[1] |
| High-fat diet-fed mice | 100, 200, 400 mg/kg | 12 weeks | Significantly ameliorated hepatic steatosis. Reversed the increased expression of proteins and genes involved in de novo lipogenesis.[2][3] | |
| Pirfenidone | CCl4-induced mice | 300 and 600 mg/kg | 4 weeks | Significant anti-fibrotic (collagen reduction) and anti-inflammatory effects.[4] |
| Dimethylnitrosamine-induced rats | 0.5% in liquid diet | 3 weeks (starting from week 3 of 5) | Reduced degree of liver injury, hepatic stellate cell proliferation, and collagen deposition. Downregulated profibrogenic transcripts.[5] | |
| Bile duct ligated rats | 200 mg/kg | Not specified | 60% decrease in hepatic fibrosis and reduced expression of collagen I.[6] | |
| Silymarin | CCl4-induced mice | 50 mg/kg | 7 weeks | Significantly reduced liver injury, attenuated oxidative stress, and decreased collagen deposits.[7] |
| CCl4-induced rats | 200 mg/kg | 3 weeks (after 8 weeks of CCl4) | Significantly increased the resolution of liver fibrosis and reversed the altered expression of alpha-smooth muscle actin. | |
| Schistosoma mansoni-infected mice | Not specified | Up to 80 days | Reduced established hepatic fibrosis and interfered with fibrogenic cytokines.[8] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for reproducibility and comparison.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used and representative model for inducing liver fibrosis.[9]
-
Induction: Mice or rats are intraperitoneally injected with a 50% CCl4 solution in olive oil (or other suitable vehicle) typically twice a week. The duration of CCl4 administration varies depending on the desired severity of fibrosis, commonly ranging from 4 to 12 weeks.[9]
-
Treatment: The test compound (e.g., Mogroside V, Pirfenidone, Silymarin) is typically administered orally via gavage. The dosage and frequency depend on the specific study design. Treatment can be prophylactic (starting before or at the same time as CCl4) or therapeutic (starting after fibrosis has been established).
-
Assessment of Efficacy:
-
Histopathology: Liver tissues are collected, fixed, and stained (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome or Sirius Red for collagen deposition) to assess the degree of fibrosis and inflammation.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Fibrosis Markers: The expression of key fibrotic markers in liver tissue is quantified. This includes measuring hydroxyproline content (an indicator of collagen levels) and analyzing the protein and mRNA levels of molecules like α-smooth muscle actin (α-SMA), collagen type I, and transforming growth factor-beta (TGF-β).
-
Bile Duct Ligation (BDL) Model
This surgical model induces cholestatic liver injury and fibrosis.
-
Procedure: Under anesthesia, the common bile duct is located, double-ligated, and then transected between the ligatures. A sham operation (mobilization of the bile duct without ligation) is performed on control animals.
-
Treatment: Similar to the CCl4 model, the test compound is administered, and the effects are evaluated after a set period, typically 2-4 weeks post-surgery.
-
Assessment: Efficacy is assessed using the same histological, biochemical, and molecular markers as in the CCl4 model.
Visualizing the Path to Validation
Diagrams are essential for understanding complex biological pathways and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-fibrotic effect of pirfenidone in rat liver fibrosis is mediated by downregulation of procollagen alpha1(I), TIMP-1 and MMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of Silymarin Anti-fibrotic Effects by Complexation With Hydroxypropyl (HPBCD) and Randomly Methylated (RAMEB) β-Cyclodextrins in a Mouse Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Mogroside IIA1 and Other Natural Sweeteners
In the ever-evolving landscape of food science and drug development, the demand for natural, non-caloric sweeteners is at an all-time high. This guide provides a detailed comparative study of Mogroside IIA1, a triterpenoid glycoside from the monk fruit (Siraitia grosvenorii), against other prominent natural sweeteners: Stevioside, Rebaudioside A (both from Stevia rebaudiana), and Erythritol. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Quantitative Comparison of Sweetener Properties
The following table summarizes the key quantitative parameters of this compound and its counterparts. It is important to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, for certain parameters, data for the broader "Mogroside II" category or general mogroside extracts are used as a proxy and are indicated accordingly.
| Property | This compound (Mogroside II) | Stevioside | Rebaudioside A | Erythritol |
| Relative Sweetness to Sucrose | ≈ 1x[1] | 110-270x[2] | 150-320x[2][3] | 0.6-0.7x[4][5] |
| Glycemic Index | 0 (presumed for mogrosides)[6] | 0 | 0[7] | 0[8][9][10][11] |
| Caloric Value (kcal/g) | 0 (non-nutritive) | 0 (non-nutritive) | 0 (non-nutritive) | ≈ 0.2[6] |
| Antioxidant Activity (DPPH IC50) | Data not available for specific compound | Reported in extracts, variable | Reported in extracts, variable | Low to negligible |
| Stability | Generally stable | Good thermal and pH stability[12][13][14] | Good thermal and pH stability[15][16][17][18][19] | High thermal and pH stability[20] |
Detailed Sweetness Profile
This compound: Belongs to the mogroside family of compounds, which are responsible for the sweetness of monk fruit. While the highly sweet Mogroside V is the most abundant, Mogrosides I and II are reported to have a sweetness intensity similar to that of sucrose[1]. This suggests a clean, sugar-like taste without the intense sweetness of other mogrosides.
Stevioside and Rebaudioside A: These are the two major steviol glycosides in the stevia plant. Rebaudioside A is generally considered to have a more desirable taste profile with less bitterness and aftertaste compared to stevioside[2]. The sweetness intensity of steviol glycosides can vary depending on the concentration[2].
Erythritol: A sugar alcohol that occurs naturally in some fruits. It provides about 60-70% of the sweetness of sucrose and is often noted for a "cooling" sensation in the mouth[4]. Its taste profile is considered very close to that of sugar[4].
Glycemic and Metabolic Impact
All four sweeteners are considered non-glycemic, meaning they do not raise blood glucose or insulin levels, making them suitable for individuals with diabetes[6][21][7][8][9].
-
Mogrosides , including this compound, are not metabolized by the body for energy, hence their zero-caloric contribution[1]. Studies on mogroside-rich extracts have shown potential hypoglycemic effects and the ability to improve insulin resistance in animal models[16][18].
-
Steviol glycosides are not broken down or absorbed in the upper gastrointestinal tract and therefore contribute no calories[22].
-
Erythritol is unique among sugar alcohols in that it is rapidly absorbed in the small intestine and excreted largely unchanged in the urine. This metabolic pathway accounts for its low caloric value and high digestive tolerance compared to other polyols[8].
Stability in Food Processing and Formulation
Mogrosides: Generally, mogrosides are heat-stable and stable across a range of pH levels, making them suitable for a wide variety of food and beverage applications.
Stevioside and Rebaudioside A: Both are heat-stable and pH-stable, allowing their use in baked goods and acidic beverages[2][12][23]. However, some degradation of stevioside has been observed under strong acidic conditions at high temperatures[12][13]. Rebaudioside A is generally considered more stable than stevioside in such conditions[16].
Erythritol: Exhibits excellent thermal and chemical stability, resisting decomposition at high temperatures and across a wide pH range (2-10)[20][24].
Antioxidant Properties
Stevioside and Rebaudioside A: Stevia leaf extracts, which contain these glycosides, have shown antioxidant potential, though the specific contribution of the individual glycosides can vary.
Erythritol: While not a potent antioxidant in the same vein as phytochemicals, some studies suggest erythritol may act as a free radical scavenger[10].
Experimental Protocols
Sensory Evaluation of Sweetness Intensity
Objective: To determine the relative sweetness of a test sweetener compared to a sucrose standard.
Methodology: A trained sensory panel (typically 10-15 members) is used. The "two-alternative forced-choice (2-AFC)" method or "magnitude estimation" are common protocols.
-
2-AFC Protocol:
-
Prepare a series of concentrations of the test sweetener and a reference sucrose solution (e.g., 5% w/v).
-
Present panelists with pairs of samples, one containing the reference and the other a dilution of the test sweetener.
-
Panelists must identify the sweeter sample in each pair.
-
The concentration at which 50% of the panelists correctly identify the test sweetener as sweeter is considered the point of subjective equality. The sweetness intensity relative to sucrose is then calculated.
-
-
Magnitude Estimation Protocol:
-
Provide panelists with a reference sucrose solution and assign it a specific sweetness intensity value (e.g., 10).
-
Present panelists with different concentrations of the test sweetener.
-
Panelists rate the sweetness intensity of each test sample in proportion to the reference.
-
In Vitro Glycemic Response Assay
Objective: To estimate the glycemic index of a sweetener by simulating human digestion.
Methodology: This protocol involves a multi-stage enzymatic digestion process.
-
Oral Phase: The sweetener is mixed with artificial saliva containing α-amylase to simulate initial carbohydrate breakdown.
-
Gastric Phase: The pH is lowered to ~2.0 with hydrochloric acid, and pepsin is added to simulate protein digestion.
-
Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin and amyloglucosidase is added to simulate small intestine digestion.
-
Glucose Measurement: Aliquots are taken at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) during the intestinal phase. The glucose concentration in the dialysate is measured using a glucose analyzer or an enzymatic glucose assay kit.
-
Data Analysis: A hydrolysis curve is constructed by plotting glucose concentration against time. The area under the curve (AUC) is calculated and compared to that of a reference food (e.g., white bread or glucose) to estimate the glycemic index.
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant capacity of a sweetener by measuring its ability to scavenge the DPPH radical.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test sweetener in a suitable solvent.
-
Prepare a positive control (e.g., ascorbic acid or Trolox) at similar concentrations.
-
-
Reaction:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add a specific volume of the sweetener dilution, positive control, or blank solvent to the corresponding wells/cuvettes.
-
-
Incubation: Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer or plate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sweetener required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sweetener concentration.
Signaling Pathways of Sweetness Perception and Metabolic Effects
The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor on the tongue. However, the metabolic effects of these sweeteners can involve different downstream pathways.
Mogrosides: Recent studies suggest that mogrosides may exert some of their beneficial metabolic effects, such as improving glucose metabolism, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway[18][24]. AMPK is a key energy sensor in cells and its activation can lead to increased glucose uptake and fatty acid oxidation.
Steviol Glycosides and Erythritol: The primary interaction of these sweeteners is with the sweet taste receptors, leading to the sensation of sweetness without activating the downstream metabolic pathways associated with caloric sugars. Their beneficial effects are largely due to the absence of a glycemic response.
Conclusion
This compound, as part of the mogroside family, presents a promising natural sweetener with a sugar-like sweetness profile and potential health benefits, including antioxidant and hypoglycemic effects. In comparison to steviol glycosides, it may offer a different taste profile with potentially less bitterness. Erythritol stands out for its bulk, sugar-like texture, and high digestive tolerance. The choice of sweetener will ultimately depend on the specific application, desired sensory characteristics, and formulation requirements. Further research is warranted to elucidate the specific quantitative properties of this compound to allow for a more direct and comprehensive comparison.
References
- 1. Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of an in Vitro Digestion Method for Predicting Glycemic Response of Foods and Meals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Determination of the Glycemic Index | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Method for Predicting Glycemic Index of Foods Using Simulated Digestion and an Artificial Neural Network [cerealsgrains.org]
- 6. Determination of DPPH radical scavenging activity [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. [PDF] Development of a static in vitro digestion model for determination of glycemic index | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. caloriecontrol.org [caloriecontrol.org]
- 13. todaysdietitian.com [todaysdietitian.com]
- 14. researchgate.net [researchgate.net]
- 15. Sensory Characteristics of Sucralose and other High Intensity Sweeteners | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety of use of Monk fruit extract as a food additive in different food categories | EFSA [efsa.europa.eu]
- 22. researchgate.net [researchgate.net]
- 23. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention.[1][2] This guide provides a comparative analysis of the structure-activity relationship of Mogroside IIA1 and its related compounds, focusing on their anticancer properties. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the implicated signaling pathways to offer a comprehensive resource for researchers in oncology and drug discovery.
Comparative Analysis of Cytotoxic Activity
The anticancer activity of mogrosides is influenced by their molecular structure, particularly the number and position of glucose moieties attached to the mogrol core.[3][4] While extensive comparative data across a wide range of mogrosides is still emerging, existing studies provide valuable insights into their differential effects on cancer cell viability.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Mogroside V | PANC-1 (Pancreatic) | ~150 µM (at 72h) | [5] |
| HT-29 (Colorectal) | Not explicitly quantified, but showed dose-dependent inhibition | [6] | |
| Hep-2 (Laryngeal) | Not explicitly quantified, but showed dose-dependent inhibition | [6] | |
| Mogroside IVe | HT-29 (Colorectal) | Not explicitly quantified, but showed dose-dependent inhibition | [6] |
| Hep-2 (Laryngeal) | Not explicitly quantified, but showed dose-dependent inhibition | [6] | |
| Mogroside IIIE | MPC-5 (Podocytes) | Protective effects observed, not a cytotoxicity study | |
| This compound | - | Data not available in comparative studies |
Note: Direct comparative studies detailing the IC50 values of this compound against various cancer cell lines are limited in the currently available literature. The provided data for other mogrosides is derived from different studies and may not be directly comparable due to variations in experimental conditions.
Structure-Activity Relationship Insights
The structure of mogrosides plays a crucial role in their biological activities. The primary determinant of their sweetness, and likely their bioactivity, is the number of glucose units.[3][4] Mogrosides with four or more glucose units, such as Mogroside V, are intensely sweet, while those with fewer, like Mogroside IIE, can be bitter.[2][3]
This variation in glycosylation appears to impact their anticancer effects. For instance, both Mogroside V and Mogroside IVe have demonstrated pro-apoptotic and anti-proliferative activities against colorectal and laryngeal cancer cells.[6] The aglycone, mogrol, has also been shown to possess antitumor effects.[2] The inhibitory effects of this compound against the Epstein-Barr virus early antigen suggest its potential for biological activity.[1] Further research is needed to systematically evaluate how the number and position of glucose moieties on the mogrol backbone influence the cytotoxic and mechanistic profiles of these compounds against a broader panel of cancer cells.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer properties of mogrosides.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the mogroside compounds (e.g., this compound, Mogroside V) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[5][7]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of mogrosides for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
Procedure:
-
Cell Lysis: Treat cells with mogrosides, harvest, and lyse them to release cellular contents.
-
Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.
Signaling Pathways and Mechanisms of Action
Mogrosides exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth and proliferation and is often constitutively activated in many cancers. Mogroside V has been shown to inhibit the proliferation of pancreatic cancer cells by suppressing the STAT3 signaling pathway.[5][7] This inhibition leads to the downregulation of downstream targets that promote cell cycle progression and survival.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Mogroside IIE: A Comparative Analysis of its Inhibitory Effects on Trypsin and Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Mogroside IIE, a cucurbitane glycoside extracted from the fruit of Siraitia grosvenorii, on the digestive enzymes trypsin and cathepsin B. While the user's initial interest was in Mogroside IIA1, the available scientific literature provides more robust data on the inhibitory properties of Mogroside IIE. This document will serve as a valuable resource by comparing its activity with well-established, commercially available enzyme inhibitors. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for the key assays cited.
Comparative Inhibitory Activity
The inhibitory potential of Mogroside IIE against trypsin and cathepsin B has been evaluated and compared with standard inhibitors. Although a specific IC50 value for Mogroside IIE's inhibition of these enzymes is not explicitly stated in the reviewed literature, its dose-dependent inhibitory effects have been demonstrated. For a clear comparison, the following tables include the known inhibitory concentrations for established inhibitors of trypsin and cathepsin B.
Table 1: Comparative Inhibition of Trypsin
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Mogroside IIE | Trypsin | Not explicitly defined; demonstrated dose-dependent inhibition[1] | A natural triterpenoid glycoside. |
| Aprotinin | Trypsin | 0.06 - 0.80 µM[2] | A well-characterized serine protease inhibitor.[2][3] |
| Soybean Trypsin Inhibitor (Kunitz) | Trypsin | Not explicitly defined in terms of molarity; 1 mg inhibits ≥ 1.6 mg of trypsin | A standard proteinaceous trypsin inhibitor. |
Table 2: Comparative Inhibition of Cathepsin B
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| Mogroside IIE | Cathepsin B | Not explicitly defined; demonstrated dose-dependent inhibition[1] | A natural triterpenoid glycoside. |
| CA-074 | Cathepsin B | 6 nM (at pH 4.6), 723 nM (at pH 7.2)[4][5] | A potent and selective irreversible inhibitor.[4][5][6] |
| CA-074 Me | Cathepsin B | 36.3 nM[7] | A membrane-permeable methyl ester of CA-074.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the enzyme inhibition assays discussed in this guide.
Trypsin Inhibition Assay
Objective: To determine the extent of trypsin inhibition by a test compound.
Principle: The assay measures the activity of trypsin by monitoring the hydrolysis of a synthetic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). In the presence of an inhibitor, the rate of substrate hydrolysis is reduced.
Materials:
-
Bovine Trypsin
-
Trypsin substrate (e.g., BAEE or BAPNA)
-
Buffer solution (e.g., 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl2)[8]
-
Test inhibitor (e.g., Mogroside IIE, Aprotinin)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of trypsin in an appropriate buffer (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl).[8]
-
Prepare a stock solution of the substrate (e.g., 6.0 x 10⁻² M L-BApNA in DMSO).[8]
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.[8]
-
In a microplate well or cuvette, add the trypsin solution and the test inhibitor at various concentrations.[8]
-
Include a control group with trypsin and buffer (no inhibitor) and a blank with substrate and buffer (no enzyme).[8]
-
Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for BAPNA) over time using a microplate reader or spectrophotometer.[9]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
Caption: Workflow for a typical trypsin inhibition assay.
Cathepsin B Inhibition Assay
Objective: To determine the inhibitory effect of a compound on cathepsin B activity.
Principle: This fluorometric assay measures the cleavage of a synthetic substrate, such as Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin), by cathepsin B. The release of the fluorescent group (AMC) is monitored, and the reduction in fluorescence in the presence of an inhibitor indicates its potency.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol and 0.1% PEG 1500)[10]
-
Test inhibitor (e.g., Mogroside IIE, CA-074)
-
Fluorometer
Procedure:
-
Prepare a stock solution of cathepsin B.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).
-
In a microplate well, add the cathepsin B enzyme and the test inhibitor at various concentrations.
-
Include a control group with the enzyme and buffer (no inhibitor) and a blank with the substrate and buffer (no enzyme).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[10]
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[10]
-
Calculate the percentage of inhibition as described in the trypsin inhibition assay.
Caption: Workflow for a typical cathepsin B inhibition assay.
Signaling Pathway and Logical Relationships
The inhibition of digestive enzymes like trypsin and cathepsin B by compounds such as Mogroside IIE can have significant downstream effects, particularly in the context of inflammatory conditions like acute pancreatitis. The following diagram illustrates the proposed mechanism of action for Mogroside IIE in ameliorating acute pancreatitis.
Caption: Logical relationship of Mogroside IIE's inhibitory action.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. Aprotinin - Wikipedia [en.wikipedia.org]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 9. tandfonline.com [tandfonline.com]
- 10. Structural Basis for Inhibition of Cathepsin B Drug Target from the Human Blood Fluke, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Mogroside IIA1 Versus Control: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic landscape of cells treated with Mogroside IIA1 against a control group. It includes detailed experimental protocols, quantitative data summaries, and visualizations of affected signaling pathways to support further research and development. This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] Mogrosides, as a class of compounds, are known for a variety of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2] Understanding the specific metabolic alterations induced by this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Experimental Design and Protocols
A robust experimental design is fundamental to a successful comparative metabolomics study. The following protocols outline a standard workflow for investigating the metabolic effects of this compound on a cellular model.
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line responsive to mogrosides, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), is recommended based on demonstrated inhibitory effects of S. grosvenorii extracts.[2]
-
Culture Conditions: Cells should be cultured in a suitable medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound should be prepared in a vehicle-compatible solvent (e.g., DMSO) and diluted to the final working concentration in the culture medium. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
-
Treatment Groups:
-
Control Group: Cells treated with the vehicle (e.g., 0.1% DMSO in culture medium).
-
This compound Group: Cells treated with an appropriate concentration of this compound (e.g., determined by a prior dose-response study to be effective but not overtly cytotoxic).
-
-
Incubation: Cells should be incubated with the respective treatments for a predetermined time (e.g., 24 or 48 hours) to allow for metabolic changes to occur.
2. Metabolite Extraction:
-
Following incubation, the culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.
-
Metabolites are then extracted by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellets.
-
The mixture is vortexed and incubated at -80°C to precipitate proteins.
-
After centrifugation, the supernatant containing the metabolites is collected and dried under a vacuum.
3. Metabolomic Analysis (LC-MS/MS):
-
The dried metabolite extracts are reconstituted in a suitable solvent for analysis.
-
Metabolomic profiling is performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). This technique allows for the separation, detection, and identification of a wide range of metabolites.
-
Both polar and non-polar metabolites should be analyzed by employing appropriate chromatography columns and mobile phases.
4. Data Analysis:
-
The raw data from the LC-MS/MS is processed to identify and quantify metabolites.
-
Statistical analysis (e.g., t-test, volcano plots, principal component analysis) is used to identify metabolites that are significantly different between the this compound-treated and control groups.
-
Pathway analysis is then performed using databases like KEGG or MetaboAnalyst to identify metabolic pathways that are significantly altered by this compound treatment.
References
Safety Operating Guide
Navigating the Safe Disposal of Mogroside IIA1: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Mogroside IIA1, a triterpenoid glycoside used in various research applications. While specific regulations may vary, this document outlines a general framework based on available safety data for related compounds.
General Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While not classified as a highly hazardous substance, general laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid creating dust or aerosols. In case of spills, solid material should be picked up mechanically. For liquid spills, absorb with an inert material like sand or diatomite.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be conducted in compliance with local, state, and federal regulations. The following protocol provides a general workflow and should be adapted to meet institutional and regulatory requirements.
-
Consult Institutional and Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and review local and state regulations regarding chemical waste disposal. This is the most critical step to ensure compliance and safety.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be collected in a designated solid waste container.
-
-
Waste Collection and Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Ensure all waste containers are properly labeled with the chemical name ("this compound waste") and any other information required by your institution.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's certified hazardous waste disposal vendor.
-
Never dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office.
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| DOT Classification | Not regulated (for Monk Fruit Extract) | [2] |
| Acute Toxicity (Oral) | Harmful if swallowed (for Mogroside V) | |
| Primary Irritant Effect | Causes serious eye irritation (for Monkfruit Extract Natural) | [1] |
| Sensitization | No sensitizing effects known (for Monkfruit Extract Natural) | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of regulatory consultation and proper waste segregation.
Disclaimer: This information is intended as a general guide. Always prioritize and adhere to the specific disposal protocols established by your institution and local regulatory bodies. The final determination of the suitability of any disposal method is the sole responsibility of the user. Although certain hazards are described herein, we cannot guarantee that these are the only hazards that exist.[2]
References
Personal protective equipment for handling Mogroside IIA1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Mogroside IIA1, a triterpenoid glycoside derived from the fruit of Siraitia grosvenorii. While generally considered to have low toxicity, proper handling procedures are essential to ensure personnel safety and maintain a sterile research environment. Mogrosides, including this compound, are recognized for their antioxidant, antidiabetic, and anticancer properties.
Physicochemical and Safety Data
| Property | Value | Source/Compound |
| Chemical Formula | C36H62O9 | This compound |
| Molecular Weight | 638.87 g/mol | This compound |
| Appearance | Crystalline solid | Mogroside V[1] |
| Solubility | DMSO: 100 mg/mL (156.53 mM) | Mogroside I A1[2] |
| Storage | 4°C, protect from light | Mogroside I A1[2] |
| Acute Oral Toxicity | Harmful if swallowed (for Mogroside V) | Mogroside V SDS |
| Skin Irritation | No known effects | Monk Fruit Extract SDS[3] |
| Eye Irritation | May cause irritation on direct contact | Monk Fruit Extract SDS[3] |
| Inhalation Hazard | Exposure may cause respiratory irritation | Monk Fruit Extract SDS[3] |
| Carcinogenicity | Not listed as a carcinogen by OSHA, NTP, or IARC | Monk Fruit Extract SDS[3] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted for any new procedure involving this compound. The following PPE is recommended as a minimum standard for handling this compound powder and its solutions.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (powder-free) | Protects against skin contact and prevents contamination of the compound. Powder-free gloves are recommended to avoid inhalation of powder that can be aerosolized when putting on or removing gloves.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and accidental splashes of solutions.[5] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin. |
| Respiratory Protection | Generally not required for small quantities handled with good ventilation. Use a NIOSH-approved N95 respirator if weighing out large quantities or if there is a risk of aerosolization in a poorly ventilated area. | Minimizes inhalation of the fine powder, which may cause respiratory irritation.[3] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, incorporating the recommended PPE and safety procedures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation:
-
Don the appropriate PPE: nitrile gloves, a lab coat, and safety glasses.
-
Ensure the work area, such as a chemical fume hood or a designated bench space with good ventilation, is clean and uncluttered.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust. If handling larger quantities, perform this step in a chemical fume hood.
-
-
Solubilization:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Close the tube tightly.
-
-
Mixing:
-
Vortex the tube until the this compound is completely dissolved. Gentle heating (e.g., in a 37°C water bath) may be required to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[6]
-
Operational and Disposal Plans
Handling and Storage Workflow
The following diagram illustrates the standard workflow for handling and storing this compound in a laboratory setting.
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Disposal Plan
As this compound is considered a non-hazardous chemical, its disposal should follow institutional and local guidelines for non-hazardous waste.
-
Solid Waste:
-
Unused this compound powder and materials contaminated with it (e.g., weigh boats, paper towels) should be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[7] To prevent aerosolization, it is good practice to place the powder in a sealed container before disposal.
-
-
Liquid Waste:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and it does not contain any other hazardous materials.[8][9]
-
Solutions of this compound in solvents such as DMSO should be collected in a designated non-hazardous waste container and disposed of through the institution's chemical waste program.
-
-
Empty Containers:
-
Empty containers of this compound should have their labels defaced and can then be disposed of in the regular trash.[7]
-
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Secure: Restrict access to the spill area.
-
Protect: Wear appropriate PPE, including a respirator if the powder is airborne.
-
Clean-up:
-
Solid Spills: Gently sweep or wipe up the powder to avoid creating dust. A wet paper towel can be used to dampen the powder before wiping.
-
Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Dispose: Place all cleanup materials in a sealed bag or container and dispose of it as non-hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
The following diagram outlines the logical steps for responding to a chemical spill of this compound.
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. [PDF] Safety of use of Monk fruit extract as a food additive in different food categories | Semantic Scholar [semanticscholar.org]
- 2. glpbio.com [glpbio.com]
- 3. chempoint.com [chempoint.com]
- 4. hsa.ie [hsa.ie]
- 5. westlab.com [westlab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sfasu.edu [sfasu.edu]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. Non-Hazardous Chemicals List – Environmental Health and Safety [marshall.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
